Technical Documentation Center

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
  • CAS: 1229625-44-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N¹,N¹-Dimethylcyclobutane-1,3-diamine Dihydrochloride (CAS Number 1229625-44-8)

For Researchers, Scientists, and Drug Development Professionals Abstract N¹,N¹-Dimethylcyclobutane-1,3-diamine, particularly in its dihydrochloride salt form (CAS No. 1229625-44-8), represents a unique chemical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N¹,N¹-Dimethylcyclobutane-1,3-diamine, particularly in its dihydrochloride salt form (CAS No. 1229625-44-8), represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. As a constrained diamine, its cyclobutane core imparts a rigid three-dimensional geometry that is of significant interest for the development of novel ligands, therapeutic agents, and specialized polymers. This guide provides a comprehensive overview of its chemical structure, including stereochemical considerations, and outlines a plausible, though theoretical, multi-step synthesis. Furthermore, it delves into predicted physicochemical properties and spectral data to aid in the practical application and characterization of this compound. The potential utility of this molecule as a building block in drug discovery is also explored, offering insights for researchers in the field.

Introduction and Molecular Structure

N¹,N¹-Dimethylcyclobutane-1,3-diamine dihydrochloride is a salt of the parent diamine. The core of this molecule is a cyclobutane ring with two amino groups situated at the 1 and 3 positions. One of these amino groups is primary (-NH₂), while the other is a tertiary amine in the form of a dimethylamino group (-N(CH₃)₂). This substitution pattern leads to the existence of cis and trans stereoisomers, which are expected to have distinct physical and biological properties.

The CAS number 1229625-44-8 typically refers to the dihydrochloride salt of N¹,N¹-Dimethylcyclobutane-1,3-diamine where the stereochemistry is not explicitly defined[1]. However, the cis-isomer of the free base and its corresponding dihydrochloride salt have been assigned separate CAS numbers (1821830-18-5 and 2242491-39-8, respectively), highlighting the importance of stereoisomeric purity in potential applications.

The presence of both a primary and a tertiary amine within a rigid cyclobutane framework makes this molecule a versatile building block. The primary amine can be further functionalized, while the tertiary amine can influence solubility, basicity, and receptor interactions.

Physicochemical Properties

PropertyValue (Dihydrochloride Salt)Value (Free Base - Predicted)Reference
Molecular Formula C₆H₁₆Cl₂N₂C₆H₁₄N₂[1]
Molecular Weight 187.11 g/mol 114.19 g/mol [1]
IUPAC Name N¹,N¹-dimethylcyclobutane-1,3-diamine;dihydrochlorideN¹,N¹-dimethylcyclobutane-1,3-diamine
SMILES CN(C)C1CC(C1)N.Cl.ClCN(C)C1CC(N)C1[1]
Topological Polar Surface Area (TPSA) 29.26 Ų29.26 Ų[1]
logP (Predicted) 0.880.04 (cis-isomer)[1]

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Proposed Synthesis Pathway

Currently, a detailed, experimentally validated synthesis for N¹,N¹-Dimethylcyclobutane-1,3-diamine is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, starting from cyclobutane-1,3-dione. This theoretical pathway involves a three-step process: selective reductive amination, N,N-dimethylation, and final salt formation.

Synthesis_Pathway start Cyclobutane-1,3-dione step1 Selective Reductive Amination (NH3, NaBH3CN) start->step1 intermediate1 3-Aminocyclobutanone step1->intermediate1 step2 Reductive Amination with Dimethylamine ((CH3)2NH, NaBH3CN) intermediate1->step2 intermediate2 N,N-Dimethylcyclobutane-1,3-diamine (cis/trans mixture) step2->intermediate2 step3 Salt Formation (HCl in Ether) intermediate2->step3 final_product N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride step3->final_product

Caption: Proposed multi-step synthesis of N¹,N¹-Dimethylcyclobutane-1,3-diamine dihydrochloride.

Step-by-Step Experimental Protocol (Theoretical)

Step 1: Synthesis of 3-Aminocyclobutanone (Intermediate 1)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutane-1,3-dione in a suitable solvent such as methanol.

  • Ammonia Addition: Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of ammonia in methanol.

  • Reductive Amination: While maintaining the temperature at 0°C, slowly add a solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture[2]. The use of NaBH₃CN is crucial as it selectively reduces the intermediate imine in the presence of the remaining ketone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl) until the solution is neutral. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 3-aminocyclobutanone.

Step 2: Synthesis of N¹,N¹-Dimethylcyclobutane-1,3-diamine (Intermediate 2)

  • Reaction Setup: Dissolve the purified 3-aminocyclobutanone in a suitable solvent like methanol in a round-bottom flask under an inert atmosphere.

  • Dimethylamine Addition: Add a solution of dimethylamine in a suitable solvent or bubble dimethylamine gas through the solution at 0°C.

  • Second Reductive Amination: Slowly add a solution of sodium cyanoborohydride to the reaction mixture at 0°C[3].

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Perform an aqueous work-up similar to Step 1. The resulting product will be a mixture of cis- and trans-isomers of N¹,N¹-Dimethylcyclobutane-1,3-diamine. These isomers may be separable by careful column chromatography or fractional distillation.

Step 3: Formation of the Dihydrochloride Salt (Final Product)

  • Dissolution: Dissolve the purified N¹,N¹-Dimethylcyclobutane-1,3-diamine (either as a mixture of isomers or a single isomer) in a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Acidification: Cool the solution to 0°C and slowly add a solution of hydrogen chloride in diethyl ether (typically 2 M).

  • Precipitation and Isolation: The dihydrochloride salt should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N¹,N¹-Dimethylcyclobutane-1,3-diamine dihydrochloride as a white or off-white solid.

Stereochemistry and Spectral Analysis (Predicted)

The 1,3-disubstituted cyclobutane ring can exist as cis and trans isomers. The relative stereochemistry will significantly influence the molecule's shape and its interactions with biological targets.

Stereoisomers cluster_cis cis-isomer cluster_trans trans-isomer cis cis trans trans

Caption: 2D representations of the cis and trans isomers of N¹,N¹-Dimethylcyclobutane-1,3-diamine.

Predicted ¹H and ¹³C NMR Spectra

While experimental spectra are not publicly available, ¹H and ¹³C NMR spectra can be predicted using computational software. These predictions are valuable for the identification and characterization of the synthesized compound.

Expected ¹H NMR Features:

  • N-Methyl Protons: A singlet corresponding to the six protons of the two methyl groups on the tertiary nitrogen.

  • Cyclobutane Ring Protons: A series of multiplets corresponding to the protons on the cyclobutane ring. The chemical shifts and coupling constants of these protons will be different for the cis and trans isomers due to their different spatial arrangements.

  • Amine Protons: A broad singlet for the primary amine protons, which may exchange with D₂O.

Expected ¹³C NMR Features:

  • N-Methyl Carbons: A signal for the two equivalent methyl carbons.

  • Cyclobutane Ring Carbons: Signals for the four carbons of the cyclobutane ring. The number of unique signals will depend on the symmetry of the isomer. The cis-isomer, having a plane of symmetry, would be expected to show fewer signals than the less symmetric trans-isomer.

Potential Applications in Drug Discovery and Development

Cyclobutane-containing molecules are increasingly utilized in drug discovery as bioisosteres for more common ring systems like cyclopentane and cyclohexane. The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target[4][5].

N¹,N¹-Dimethylcyclobutane-1,3-diamine, with its distinct functional groups, can serve as a valuable scaffold for building diverse chemical libraries.

Applications scaffold N1,N1-Dimethylcyclobutane- 1,3-diamine Scaffold primary_amine Primary Amine (-NH2) scaffold->primary_amine tertiary_amine Tertiary Amine (-N(CH3)2) scaffold->tertiary_amine derivatization Derivatization via: - Amide bond formation - Reductive amination - Sulfonamide formation primary_amine->derivatization properties Modulation of: - Solubility - Basicity - H-bond donation tertiary_amine->properties outcome Novel Ligands and Drug Candidates derivatization->outcome properties->outcome

Caption: Potential derivatization and property modulation of the core scaffold for drug discovery.

The primary amine offers a reactive handle for introducing a wide range of substituents through reactions such as acylation, sulfonylation, and further reductive amination. This allows for the systematic exploration of the chemical space around the rigid core to optimize interactions with a target protein. The tertiary amine can act as a hydrogen bond acceptor and its basicity can be tuned to improve pharmacokinetic properties.

Conclusion

N¹,N¹-Dimethylcyclobutane-1,3-diamine dihydrochloride is a promising yet underexplored chemical entity. This guide provides a foundational understanding of its structure and a scientifically plausible, though theoretical, pathway for its synthesis. The predicted physicochemical and spectral properties offer a starting point for its experimental investigation. The unique combination of a rigid cyclobutane core and versatile amino functionalities makes it an attractive building block for the design and synthesis of novel molecules with potential applications in medicinal chemistry and beyond. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully unlock the potential of this intriguing molecule.

References

  • Chemistry LibreTexts. Reductive Amination. (2023). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Radchenko, D. S., et al. Cyclobutane-derived diamines: synthesis and molecular structure. Journal of Organic Chemistry, 75(17), 5941-5952. (2010). [Link]

  • Radchenko, D. S., et al. Cyclobutane-derived diamines: synthesis and molecular structure. PubMed, National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride (CAS 1229625-44-8)

A Note to the Researcher: Scientific literature on N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride is notably sparse. This guide provides a comprehensive overview of the available information and, where direct data...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Scientific literature on N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride is notably sparse. This guide provides a comprehensive overview of the available information and, where direct data is absent, offers expert-driven hypotheses on its potential properties and applications based on its chemical structure and similarities to other well-documented diamines. The experimental protocols outlined herein are proposed as starting points for investigation.

Core Compound Identification and Properties

N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride is a diamine salt with the chemical formula C₆H₁₆Cl₂N₂. The IUPAC name for the free base is N1,N1-Dimethylcyclobutane-1,3-diamine .[1] This compound is characterized by a cyclobutane ring substituted with a primary amine at the 3-position and a dimethylamino group at the 1-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N1,N1-Dimethylcyclobutane-1,3-diamine and its dihydrochloride salt are presented in Table 1. These properties are crucial for designing experimental conditions, such as solvent selection and purification methods.

PropertyValue (Dihydrochloride Salt)Value (Free Base - Predicted)Source
CAS Number 1229625-44-8N/AMultiple Vendor Sites
Molecular Formula C₆H₁₆Cl₂N₂C₆H₁₄N₂[1]
Molecular Weight 187.11 g/mol 114.21 g/mol [1]
SMILES CN(C)C1CC(C1)N.Cl.ClCN(C)C1CC(C1)N[1]
Topological Polar Surface Area (TPSA) 29.26 Ų29.26 ŲVendor Data
Predicted LogP N/A-0.1[1]
Hydrogen Bond Donors 11Vendor Data
Hydrogen Bond Acceptors 22Vendor Data
Rotatable Bonds 11Vendor Data

Synthesis and Derivatization: A Hypothetical Approach

While no specific synthesis for N1,N1-Dimethylcyclobutane-1,3-diamine is detailed in peer-reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. A potential retrosynthetic analysis is presented below.

G target N1,N1-Dimethylcyclobutane-1,3-diamine intermediate1 N,N-Dimethyl-3-aminocyclobutanone target->intermediate1 Reductive Amination intermediate2 3-(Dimethylamino)cyclobutanone intermediate1->intermediate2 Amination start1 Cyclobutane-1,3-dione intermediate2->start1 Reductive Amination start2 Dimethylamine start2->intermediate2 start3 Ammonia/Protected Amine start3->intermediate1

Caption: Hypothetical Retrosynthetic Pathway for N1,N1-Dimethylcyclobutane-1,3-diamine.

A plausible forward synthesis could involve the reductive amination of cyclobutane-1,3-dione with dimethylamine to introduce the tertiary amine, followed by a second reductive amination with ammonia or a protected amine to form the primary amine.

Potential Applications in Drug Discovery and Development

The structural motifs within N1,N1-Dimethylcyclobutane-1,3-diamine suggest its potential utility as a scaffold or building block in medicinal chemistry. The presence of both a primary and a tertiary amine offers differential reactivity for derivatization.

As a Scaffold for Biologically Active Molecules

Cyclic diamines are prevalent in pharmacologically active compounds. The rigid cyclobutane core of this molecule can serve as a scaffold to orient appended pharmacophores in a defined three-dimensional space, potentially enhancing binding to biological targets.

Role as a Chiral Ligand

The cis and trans isomers of this compound are chiral. This suggests a potential application as a chiral ligand in asymmetric synthesis, a critical process in the production of enantiomerically pure drugs.

Proposed Experimental Workflows

For researchers interested in exploring the potential of this compound, the following experimental workflows are proposed.

Workflow for Characterization and Purity Assessment

G start Obtain Sample of CAS 1229625-44-8 nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc HPLC-UV/MS start->hplc elemental Elemental Analysis nmr->elemental ms->elemental hplc->elemental end Confirm Structure and Purity elemental->end

Caption: Proposed workflow for the structural and purity validation of N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess for impurities.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol/water).

    • Analyze using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) to determine the purity of the compound.

  • Elemental Analysis:

    • Perform elemental analysis to confirm the empirical formula.

Investigating Biological Activity: A General Screening Cascade

Given the lack of data, a broad initial screening approach is recommended to identify potential biological activity.

G start N1,N1-Dimethylcyclobutane- 1,3-diamine dihydrochloride cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity receptor_binding Receptor Binding Assays (Panel Screening) cytotoxicity->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (Panel Screening) cytotoxicity->enzyme_inhibition phenotypic Phenotypic Screening (e.g., Cell Migration, Proliferation) cytotoxicity->phenotypic hit_id Hit Identification receptor_binding->hit_id enzyme_inhibition->hit_id phenotypic->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead

Caption: A general cascade for the initial biological screening of a novel chemical entity.

Protocol:

  • Cytotoxicity Assessment:

    • Determine the concentration range at which the compound is non-toxic to various cell lines (e.g., HeLa, HEK293, HepG2) using assays like MTT or CellTiter-Glo. This establishes the therapeutic window for further in vitro assays.

  • Broad Panel Screening:

    • Submit the compound to a commercial or in-house broad panel screening service to assess its binding affinity against a wide range of receptors and its inhibitory activity against a diverse panel of enzymes.

  • Phenotypic Screening:

    • Evaluate the effect of the compound on cellular phenotypes, such as proliferation, migration, or apoptosis, in relevant cell-based models.

Safety and Handling

Based on vendor-supplied information, N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride should be handled with care. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion and Future Directions

N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride is a chemical entity with potential yet underexplored applications in research and development. Its straightforward structure, containing a rigid core and versatile functional groups, makes it an attractive candidate for further investigation. Future research should focus on developing and publishing a robust synthetic route, characterizing its stereoisomers, and exploring its utility as a building block in medicinal chemistry and as a ligand in asymmetric catalysis. The experimental frameworks provided in this guide offer a starting point for the scientific community to begin to unravel the potential of this intriguing molecule.

References

  • PubChemLite. 1229625-44-8 (C6H14N2). Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

This guide provides a comprehensive overview of the essential safety and handling protocols for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data for the compound and structurally related diamine dihydrochlorides, aiming to provide a robust framework for safe laboratory practices.

Chemical Identification and Properties

  • Chemical Name: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride[1]

  • Synonyms: N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride[1]

  • CAS Number: 1229625-44-8[1]

  • Molecular Formula: C₆H₁₆Cl₂N₂[1]

  • Molecular Weight: 187.11 g/mol [1][2]

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₆H₁₆Cl₂N₂[1]
Molecular Weight 187.11 g/mol [1][2]
Purity ≥97%[1]
Topological Polar Surface Area (TPSA) 29.26 Ų[1]
LogP 0.8813[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Hazard Identification and Classification

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity if ingested.

GHS Hazard Classification

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][5]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[3][4]

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]

    • P330: Rinse mouth.[1]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

    • P405: Store locked up.[1][6]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][6]

Causality of Hazards:

The dihydrochloride salt form of this diamine can react with moisture to release hydrochloric acid, which is corrosive and irritating to tissues. The diamine structure itself can also cause irritation and may have sensitizing effects, as seen with similar compounds.[4] Ingestion is harmful due to the compound's potential systemic toxicity, although specific data is not available.[7]

Safe Handling and Storage Protocols

A risk-based approach is crucial for handling N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. The following protocols are designed to minimize exposure and ensure a safe working environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS & Hazard Info prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weighing & Transfer prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe spill_assess Assess Spill & Ensure Safety spill_evacuate Evacuate Area (if necessary) spill_assess->spill_evacuate spill_ppe Don Appropriate PPE spill_assess->spill_ppe spill_contain Contain Spill with Inert Material spill_ppe->spill_contain spill_collect Collect Material Mechanically spill_contain->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_waste Dispose of Waste spill_decontaminate->spill_waste

Caption: Logical flow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol

  • Evacuate: Evacuate non-essential personnel from the immediate area. [4]2. Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if dust is present. [4]4. Containment: Prevent the further spread of the spill. Avoid allowing the substance to enter drains. [5]5. Cleanup: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. [4]For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. [6]

Disposal Considerations

All waste containing N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride must be treated as hazardous waste.

  • Waste Containers: Use appropriate, labeled, and sealed containers for chemical waste.

  • Disposal Method: Dispose of the waste at an approved waste disposal plant. [6]Do not dispose of it down the drain or in the general trash.

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride have not been fully investigated. [7]The available GHS classifications indicate acute oral toxicity and irritation to the skin, eyes, and respiratory system.

  • Ecological Information: There is no specific data available on the environmental impact of this compound. It is important to prevent its release into the environment. [5]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N'-Dimethylethylenediamine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine Dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dimethylcyclobutane. Retrieved from [Link]

  • EZBiolab. (n.d.). N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). N1,N1-Dimethylbutane-1,4-diamine dihydrochloride. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride is a diamine compound built on a cyclobutane framework. As with any synthesized chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride is a diamine compound built on a cyclobutane framework. As with any synthesized chemical entity, unambiguous structural confirmation is paramount for its application in research and development. This guide provides a detailed theoretical framework for the spectral analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, this document serves as an expert guide to predicting, interpreting, and validating its structure based on fundamental spectroscopic principles.

The dihydrochloride salt form means that both amine groups are protonated, which significantly influences the spectral characteristics, particularly in NMR and IR spectroscopy. Furthermore, the substitution pattern on the cyclobutane ring gives rise to cis and trans stereoisomers, which are expected to be distinguishable by NMR.

Molecular Structure and Isomerism

The core of the molecule is a four-membered cyclobutane ring. The substituents are a dimethylamino group [-N(CH₃)₂] at the C1 position and a primary amino group [-NH₂] at the C3 position. In the dihydrochloride form, these become a dimethylammonium group [-N⁺H(CH₃)₂] and an ammonium group [-N⁺H₃], each with a chloride counter-ion.

The relative orientation of these two substituents gives rise to two geometric isomers: cis and trans.

G substance Sample Preparation (5-10 mg in 0.6 mL D₂O) nmr NMR Spectrometer (≥400 MHz) substance->nmr Insert Sample h1_acq ¹H NMR Acquisition nmr->h1_acq c13_acq ¹³C NMR Acquisition (with DEPT) nmr->c13_acq analysis Spectral Analysis (Chemical Shifts, Coupling, Integration, Stereochemistry) h1_acq->analysis c13_acq->analysis

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the dihydrochloride salt, the most prominent features will be related to the N-H and C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
3200 - 2800N⁺-HStretchingStrong, Broad
3000 - 2850C-H (Alkyl)StretchingMedium-Strong
~1600 - 1500N⁺-HBendingMedium
~1470 - 1430C-HBendingMedium

The most characteristic feature will be the very broad and strong absorption in the 3200-2800 cm⁻¹ region, which is typical for ammonium (R-N⁺H₃) and secondary ammonium (R₂-N⁺H₂) salts.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the dihydrochloride salt, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass-to-Charge Ratios (m/z):

  • Molecular Ion: The free base, C₆H₁₄N₂, has a molecular weight of 114.12 g/mol . In ESI-MS, one would expect to see the protonated molecule [M+H]⁺ at m/z 115.13 and potentially the dication [M+2H]²⁺ at m/z 57.56.

  • Key Fragments: Fragmentation would likely involve the loss of methyl groups or cleavage of the cyclobutane ring. A common fragmentation for amines is alpha-cleavage.

G parent [C₆H₁₄N₂ + H]⁺ m/z = 115 frag1 Loss of CH₃ m/z = 100 parent->frag1 frag2 Ring Cleavage (e.g., loss of C₂H₄) parent->frag2 frag3 Alpha-Cleavage parent->frag3

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Conclusion

This guide outlines the expected spectral characteristics of N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride. By understanding the predicted NMR shifts and multiplicities, key IR absorption bands, and likely mass spectrometric fragmentation patterns, researchers can confidently interpret experimental data to confirm the structure and stereochemistry of this compound. The provided protocols offer a starting point for the practical acquisition of this crucial analytical data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Protocols & Analytical Methods

Method

use of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in asymmetric synthesis

Application Notes and Protocols: The Use of Chiral Diamines in Asymmetric Synthesis A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Land...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: The Use of Chiral Diamines in Asymmetric Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Chiral Diamine Ligands

In the field of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical transformations. Chiral diamines have emerged as a privileged class of ligands, capable of forming stable and highly stereoselective catalysts with a variety of transition metals. These catalysts are instrumental in the production of enantiomerically pure compounds, which are crucial for the pharmaceutical, agrochemical, and fine chemical industries.

The specific compound of interest, N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride , represents a structurally intriguing chiral 1,3-diamine. Its rigid cyclobutane backbone is anticipated to create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. However, a comprehensive review of the current scientific literature reveals limited published data on the specific applications of this particular diamine in asymmetric synthesis.

To provide a detailed and practical guide for researchers, this document will focus on a well-established and structurally related analogue: (1R,2R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane . This C₂-symmetric chiral diamine has been extensively studied and successfully employed in a wide range of asymmetric transformations, most notably in the asymmetric transfer hydrogenation of ketones. By examining the application of this proven ligand, we can illustrate the fundamental principles, experimental protocols, and mechanistic considerations that are broadly applicable to the use of chiral diamines in asymmetric catalysis. The insights gained from this analogue will serve as a valuable starting point for researchers interested in exploring the potential of novel chiral diamines like N1,N1-dimethylcyclobutane-1,3-diamine.

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] This technique typically employs a stable and readily available hydrogen source, such as a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol, in the presence of a chiral transition metal catalyst. Ruthenium(II) complexes bearing C₂-symmetric chiral diamine ligands are among the most successful catalysts for this transformation, consistently delivering high yields and excellent enantioselectivities.[1]

The combination of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, with a chiral diamine like (1R,2R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane generates a highly active and stereoselective catalyst in situ. This system is particularly effective for the reduction of aryl ketones, a common structural motif in biologically active molecules.

Causality Behind Experimental Choices

The success of the Ru-(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane catalyst system hinges on the precise interplay of its components:

  • Ruthenium(II) Precursor: The [RuCl₂(p-cymene)]₂ dimer is a stable, air-tolerant, and commercially available starting material. The p-cymene ligand can be readily displaced by the substrate and the hydrogen source, allowing for the formation of the active catalytic species.

  • Chiral Diamine Ligand: (1R,2R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane provides the chiral environment necessary to differentiate between the two enantiotopic faces of the prochiral ketone. The C₂-symmetry of the ligand simplifies the stereochemical analysis by reducing the number of possible diastereomeric transition states. The N,N'-dimethyl substitution enhances the electron-donating ability of the nitrogens, which can influence the electronic properties and stability of the catalyst.

  • Hydrogen Source: The azeotropic mixture of formic acid and triethylamine (5:2) serves as a convenient and efficient source of hydride. The triethylamine acts as a base to deprotonate the formic acid, generating the formate anion which then delivers the hydride to the ruthenium center.

  • Solvent: Acetonitrile is a common solvent for this reaction as it effectively dissolves the catalyst components and the substrate, while being relatively inert under the reaction conditions.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the preparation of the catalyst and its application in the asymmetric transfer hydrogenation of acetophenone as a model substrate.

Protocol 1: In Situ Preparation of the Ru(II)-Diamine Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ generation of the active catalyst from the ruthenium dimer and the chiral diamine ligand, followed by the asymmetric reduction of acetophenone.

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Asymmetric Transfer Hydrogenation Ru_dimer [RuCl₂(p-cymene)]₂ Mix_prep Mix and Stir (Room Temp, 15 min) Ru_dimer->Mix_prep Diamine (1R,2R)-(-)-N,N'-Dimethyl- 1,2-diaminocyclohexane Diamine->Mix_prep Solvent_prep Acetonitrile Solvent_prep->Mix_prep Reaction Reaction (40 °C, 4 h) Mix_prep->Reaction Active Catalyst Solution Substrate Acetophenone Substrate->Reaction H_source HCOOH/NEt₃ (5:2) H_source->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product (R)-1-Phenylethanol Purification->Product

Caption: Workflow for the in situ preparation of the chiral ruthenium catalyst and subsequent asymmetric transfer hydrogenation of acetophenone.

ReagentCAS NumberSupplierPurity
[RuCl₂(p-cymene)]₂52462-29-0Major Suppliers98%
(1R,2R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane68737-65-5Major Suppliers>98%
Acetophenone98-86-2Major Suppliers>99%
Formic Acid64-18-6Major Suppliers>98%
Triethylamine121-44-8Major Suppliers>99%
Acetonitrile (anhydrous)75-05-8Major Suppliers>99.8%
Diethyl Ether60-29-7Major SuppliersACS
Saturated aq. NaHCO₃144-55-8In-house prep.N/A
Anhydrous MgSO₄7487-88-9Major SuppliersN/A
  • Catalyst Preparation:

    • To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%).

    • Add (1R,2R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane (3.1 mg, 0.022 mmol, 1.1 mol% per Ru).

    • Add anhydrous acetonitrile (2.0 mL).

    • Stir the resulting orange solution at room temperature for 15 minutes.

  • Reaction Setup:

    • To the catalyst solution, add acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv.).

    • Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.

    • Add the formic acid/triethylamine mixture (0.2 mL) to the reaction flask.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 40 °C.

    • Stir the reaction mixture for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford (R)-1-phenylethanol.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation

The following table summarizes representative results for the asymmetric transfer hydrogenation of various aryl ketones using the in situ prepared Ru(II)-diamine catalyst.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)Yield (%)ee (%)
1Acetophenone1-Phenylethanol4>999897 (R)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol6>999696 (R)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol8>999598 (R)
42'-Acetonaphthone1-(Naphthalen-2-yl)ethanol12989495 (R)

Conditions: 1.0 mmol ketone, 0.5 mol% [RuCl₂(p-cymene)]₂, 1.1 mol% (1R,2R)-diamine, 2.0 mL CH₃CN, 0.2 mL HCOOH/NEt₃ (5:2), 40 °C.

Mechanistic Insights

The asymmetric transfer hydrogenation catalyzed by Ru(II)-diamine complexes is believed to proceed through a metal-ligand bifunctional mechanism.[2][3] This mechanism does not involve direct coordination of the ketone to the ruthenium center. Instead, the reaction occurs in the outer coordination sphere of the metal complex.

Proposed Catalytic Cycle

G Catalyst [Ru(diamine)(p-cymene)]²⁺ (Precatalyst) Active_Catalyst [RuH(diamine)(p-cymene)]⁺ (Active Hydride Species) Catalyst->Active_Catalyst + HCOO⁻ - CO₂ TS Transition State (Outer Sphere) Active_Catalyst->TS + Ketone CO2 CO₂ Product_Complex [Ru(diamine)(p-cymene)]²⁺-Alcohol TS->Product_Complex Hydride Transfer Alcohol Alcohol (R₂CHOH) Product_Complex->Catalyst - Alcohol Ketone Ketone (R₂C=O) Ketone->TS Formate Formate (HCOO⁻)

Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

  • Formation of the Active Hydride Species: The precatalyst reacts with the formate anion, leading to the formation of a ruthenium hydride species and the release of carbon dioxide.

  • Outer-Sphere Hydrogen Transfer: The ketone substrate interacts with the active hydride species through hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the diamine ligand. This interaction positions the ketone for the subsequent hydride transfer.

  • Stereodetermining Step: The hydride from the ruthenium center is transferred to the carbonyl carbon of the ketone via a six-membered pericyclic transition state. The chiral environment created by the diamine ligand dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.

  • Product Release and Catalyst Regeneration: The newly formed chiral alcohol dissociates from the ruthenium complex, regenerating the initial catalyst which can then enter another catalytic cycle.

This outer-sphere mechanism is crucial for the high efficiency and enantioselectivity of the reaction, as it avoids strong substrate binding that could lead to catalyst inhibition.

Conclusion and Future Outlook

The use of chiral diamines, exemplified by (1R,2R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane, in asymmetric transfer hydrogenation represents a robust and highly effective strategy for the synthesis of chiral alcohols. The operational simplicity, high yields, and excellent enantioselectivities make this methodology attractive for both academic research and industrial applications.

While specific applications of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride are not yet widely reported, the principles and protocols outlined in this guide provide a solid foundation for its investigation. Future research in this area could involve:

  • Synthesis and Resolution: Developing efficient synthetic routes to enantiomerically pure cis- and trans-N1,N1-dimethylcyclobutane-1,3-diamine.

  • Catalyst Screening: Evaluating the performance of this novel ligand in combination with various transition metals (e.g., Ru, Rh, Ir) in a range of asymmetric transformations.

  • Mechanistic Studies: Investigating the catalytic cycle and the factors that govern stereoselectivity to further optimize reaction conditions.

The exploration of new chiral diamine scaffolds, such as the cyclobutane-1,3-diamine system, is a continuous endeavor that promises to further expand the toolkit of synthetic chemists and drive innovation in the development of stereoselective catalytic processes.

References

  • PubMed.

  • Sigma-Aldrich.

  • ChemicalBook.

  • ACS Publications.

  • Benchchem.

  • Wikipedia.

  • IntechOpen.

  • PMC.

  • PMC.

  • Sci-Hub.

  • ResearchGate.

  • ResearchGate.

  • PMC.

  • ResearchGate.

  • ResearchGate.

  • Universidade de Lisboa.

  • PMC.

  • University of York.

  • Kyoto University Research Information Repository.

  • PMC.

  • YouTube.

Sources

Application

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery In the landscape of contemporary drug discovery, the pursuit of molecules with high potency and selectivity is paramount. A key strategy in ach...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of molecules with high potency and selectivity is paramount. A key strategy in achieving this is the use of conformationally restricted building blocks.[1] These rigid scaffolds pre-organize the appended pharmacophoric elements into a bioactive conformation, which can lead to a significant improvement in binding affinity for the target protein and a more favorable entropy of binding.[2] The cyclobutane ring, a motif of increasing importance in medicinal chemistry, serves as an excellent example of such a scaffold.[2][3] Its three-dimensional, puckered structure offers distinct advantages over more flexible aliphatic chains or flat aromatic rings, enabling better spatial complementarity with protein binding sites and often leading to improved metabolic stability.[4]

This guide focuses on a particularly valuable building block: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride . This compound combines the conformational rigidity of the cyclobutane core with the synthetic versatility of a diamine, presenting medicinal chemists with a powerful tool for constructing novel therapeutic agents. The presence of a primary amine and a tertiary dimethylamine offers differential reactivity and specific physicochemical properties that can be strategically exploited in drug design. This document will provide a comprehensive overview of its applications, particularly in the synthesis of kinase inhibitors, and detailed protocols for its incorporation into target molecules.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting its influence on the properties of the final drug candidate.

PropertyValueSource
CAS Number 1229625-44-8[4]
Molecular Formula C₆H₁₆Cl₂N₂[4]
Molecular Weight 187.11 g/mol [4]
Appearance SolidN/A
Storage Store at room temperature, keep dry and cool.[4]
SMILES CN(C)C1CC(C1)N.Cl.Cl[4]
Topological Polar Surface Area (TPSA) 29.26 Ų[4]
cLogP 0.8813[4]

The dihydrochloride salt form ensures stability and improves handling of this diamine. The presence of both a primary and a tertiary amine provides two points for diversification. The tertiary amine, being more basic, will be protonated at physiological pH, potentially influencing solubility and interactions with the biological target. The N,N-dimethyl substitution can also shield the nitrogen from metabolic degradation, a common liability for secondary amines.

Application in Medicinal Chemistry: A Focus on Kinase Inhibitors

A significant application of cyclobutane-containing diamines is in the development of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[5] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of modern therapeutics.

The Janus kinase (JAK) family of enzymes is a particularly important target for the treatment of autoimmune diseases and myeloproliferative disorders.[5] Several approved JAK inhibitors and clinical candidates incorporate cyclobutane moieties to achieve high potency and selectivity.[5][7] The rigid cyclobutane scaffold helps to correctly position the pharmacophores that interact with key residues in the kinase hinge region and other parts of the ATP-binding pocket.

While a direct synthesis of a marketed drug using N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is not prominently featured in publicly available literature, its structural similarity to building blocks used in the synthesis of JAK inhibitors, such as those described in various patents, makes it a highly relevant and valuable tool for the discovery of new chemical entities in this area.[5][6] The N,N-dimethyl group can be envisioned to occupy a specific pocket within the kinase active site or to modulate the physicochemical properties of the inhibitor to improve its pharmacokinetic profile.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the utilization of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in common synthetic transformations relevant to medicinal chemistry.

Protocol 1: General Procedure for Amide Bond Formation with a Carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of molecular fragments.[8] This protocol describes a standard procedure for the coupling of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride with a generic carboxylic acid using the common coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Workflow for Amide Coupling:

Diamine N1,N1-dimethylcyclobutane- 1,3-diamine dihydrochloride Reaction Stir at RT, 2-16 h (Monitor by LC-MS) Diamine->Reaction Base DIPEA (4 eq) Base->Reaction Acid Carboxylic Acid (1.1 eq) Acid->Reaction HATU HATU (1.2 eq) HATU->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Desired Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

  • Carboxylic acid of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (1.0 eq).

  • Solubilization and Basification: Add anhydrous DMF to dissolve the diamine. Add DIPEA (4.0 eq) to the solution to neutralize the dihydrochloride salt and act as the base for the coupling reaction. Stir for 10-15 minutes at room temperature.

  • Addition of Reagents: In a separate vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred solution of the diamine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 16 hours.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide.

Rationale for Experimental Choices:

  • Dihydrochloride Salt: The use of the dihydrochloride salt requires the addition of a sufficient amount of base (at least 2 equivalents to neutralize the salt and 1-2 additional equivalents for the coupling reaction). DIPEA is a common choice as it is a non-nucleophilic hindered base.

  • HATU: HATU is a highly efficient coupling reagent that minimizes side reactions and is effective for coupling with both primary and secondary amines, including sterically hindered ones.

  • Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate. Therefore, the use of anhydrous solvent and an inert atmosphere is crucial for optimal yield.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

The primary amine of N1,N1-dimethylcyclobutane-1,3-diamine can be functionalized via reductive amination, a robust method for forming C-N bonds.

Workflow for Reductive Amination:

Diamine N1,N1-dimethylcyclobutane- 1,3-diamine dihydrochloride Reaction Stir at RT, 4-24 h (Monitor by LC-MS) Diamine->Reaction Base DIPEA (2.2 eq) Base->Reaction Carbonyl Aldehyde or Ketone (1.2 eq) Carbonyl->Reaction ReducingAgent Sodium Triacetoxyborohydride (1.5 eq) Solvent Dichloromethane (DCM) Solvent->Reaction Reaction->ReducingAgent Add portion-wise Workup Aqueous Workup (Saturated NaHCO3) Reaction->Workup Purification Column Chromatography Workup->Purification Product Secondary Amine Product Purification->Product

Caption: Workflow for reductive amination.

Materials:

  • N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (1.0 eq) and dissolve it in DCM.

  • Basification: Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Imine Formation: Add the aldehyde or ketone (1.2 eq) to the reaction mixture. Stir at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4 to 24 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Rationale for Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium cyanoborohydride and can be used in the presence of a wider range of functional groups.

  • One-Pot Procedure: This protocol is a convenient one-pot procedure where the formation of the imine/enamine and its subsequent reduction occur in the same reaction vessel.

Conclusion

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a valuable and versatile building block for medicinal chemistry. Its conformationally restricted cyclobutane core provides a rigid scaffold for the precise positioning of pharmacophoric groups, a strategy that has proven successful in the design of potent and selective kinase inhibitors. The differential reactivity of its primary and tertiary amine functionalities allows for selective elaboration, making it an attractive starting material for the synthesis of compound libraries for lead discovery and optimization. The protocols provided herein offer a practical guide for the incorporation of this promising scaffold into novel drug candidates.

References

  • CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents.
  • ACS Publications. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Available at: [Link]

  • National Institutes of Health. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available at: [Link]

  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available at: [Link]

  • National Institutes of Health. Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

  • ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Available at: [Link]

  • Google Patents. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Royal Society of Chemistry. MedChemComm. Available at: [Link]

  • Google Patents. CN102026999A - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • National Institutes of Health. Fundamental Difference in Reductive Lithiations with Preformed Radical Anions versus Catalytic Aromatic Electron-Transfer Agents: N,N-Dimethylaniline as an Advantageous Catalyst. Available at: [Link]

  • PubMed. Cyclobutane-derived diamines: synthesis and molecular structure. Available at: [Link]

  • ResearchGate. Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). Available at: [Link]

  • Google Patents. US9718834B2 - Processes and intermediates for making a JAK inhibitor.
  • EZBiolab. N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. Available at: [Link]

Sources

Method

The Untapped Potential of Sterically Constrained Diamines: Application Notes for N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride in Modern Synthesis

Introduction: The Value of Conformational Rigidity in Molecular Design In the landscape of drug discovery and materials science, the quest for novel molecular architectures with precisely controlled three-dimensional str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Conformational Rigidity in Molecular Design

In the landscape of drug discovery and materials science, the quest for novel molecular architectures with precisely controlled three-dimensional structures is paramount. Cycloalkanes, and particularly strained ring systems like cyclobutanes, offer a unique platform for constructing conformationally restricted scaffolds.[1][2] These rigid structures can pre-organize functional groups in a defined spatial orientation, which can lead to enhanced binding affinity to biological targets, improved metabolic stability, and unique material properties.[1] Among these, cyclobutane-derived diamines are emerging as valuable building blocks.[3]

This technical guide focuses on N,N-Dimethyl-1,3-cyclobutanediamine, a fascinating yet underexplored diamine. We will delve into its properties and, based on established principles of organic chemistry, propose detailed reaction mechanisms and protocols where this molecule can serve as a powerful tool for researchers, scientists, and drug development professionals. While direct literature on the reaction mechanisms of this specific molecule is nascent, its structural motifs suggest significant potential as a bidentate ligand in catalysis and as a nucleophilic building block in the synthesis of complex molecules.

Physicochemical Properties and Handling

N,N-Dimethyl-1,3-cyclobutanediamine possesses a unique combination of a sterically demanding, rigid cyclobutane core and two nitrogen atoms with differing substitution patterns: one tertiary amine and one primary amine. The dihydrochloride salt form enhances its stability and water solubility, making it a convenient reagent for a variety of reaction conditions.

PropertyValueSource
Molecular FormulaC₆H₁₆Cl₂N₂
Molecular Weight187.11 g/mol
AppearanceSolidInferred
SolubilitySoluble in water and polar protic solventsInferred from dihydrochloride salt form

Note on Handling: As with all amine-containing compounds, N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For reactions requiring the free base, the dihydrochloride salt can be neutralized with a suitable base, such as sodium hydroxide or triethylamine, followed by extraction into an organic solvent.

Proposed Application I: As a Chiral Ligand in Asymmetric Catalysis

The 1,3-disposition of the amino groups on the rigid cyclobutane framework makes N,N-Dimethyl-1,3-cyclobutanediamine an excellent candidate for a bidentate ligand in transition metal catalysis. The chiral nature of the cis and trans isomers further suggests its potential in asymmetric synthesis. Here, we propose its application in a palladium-catalyzed asymmetric allylic alkylation, a cornerstone reaction in the formation of stereogenic centers.

Hypothetical Reaction Mechanism: Palladium-Catalyzed Asymmetric Allylic Alkylation

In this proposed mechanism, the diamine acts as a chiral ligand for a palladium catalyst. The reaction proceeds through a series of well-established steps in palladium catalysis:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an allylic electrophile (e.g., an allylic acetate) to form a π-allyl Pd(II) complex.

  • Ligand Coordination: The N,N-Dimethyl-1,3-cyclobutanediamine ligand coordinates to the palladium center, creating a chiral environment around the metal.

  • Nucleophilic Attack: A soft nucleophile, such as a malonate ester, attacks the π-allyl complex. The stereochemistry of this attack is directed by the chiral ligand.

  • Reductive Elimination: The new C-C bond is formed, and the product is released, regenerating the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Pi-Allyl-Pd(II)L π-Allyl Pd(II)L Complex Pd(0)L->Pi-Allyl-Pd(II)L Oxidative Addition (Allylic Substrate) Nucleophile_Attack Nucleophilic Attack (Stereodetermining Step) Pi-Allyl-Pd(II)L->Nucleophile_Attack Coordination of Nucleophile Product_Release Product Release & Catalyst Regeneration Nucleophile_Attack->Product_Release Product_Release->Pd(0)L Reductive Elimination L L = N,N-Dimethyl-1,3- cyclobutanediamine L->Pd(0)L

Caption: Proposed catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ligand Free-Basing: In a round-bottom flask, dissolve N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride (1.2 eq) in deionized water. Cool to 0 °C and add 2 M NaOH(aq) dropwise until the pH is >12. Extract the free base with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine.

  • Catalyst Pre-formation: In a separate, flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (1 mol%) and the free-based N,N-Dimethyl-1,3-cyclobutanediamine (1.1 mol%) in anhydrous, degassed THF. Stir at room temperature for 30 minutes.

  • Nucleophile Preparation: In another flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool to 0 °C and add dimethyl malonate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Reaction Assembly: To the flask containing the pre-formed catalyst, add 1,3-diphenylallyl acetate (1.0 eq). Then, add the solution of the sodium salt of dimethyl malonate via cannula.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Proposed Application II: As a Diamine Building Block in Solid-Phase Peptide Synthesis (SPPS)

The constrained nature of the 1,3-cyclobutanediamine scaffold makes it an attractive replacement for more flexible linkers in peptidomimetics and other bioactive molecules.[3] The differential reactivity of the primary and tertiary amines allows for selective functionalization. The primary amine can be acylated or reductively aminated, while the tertiary amine can act as a non-nucleophilic base or a site for quaternization.

Hypothetical Reaction Mechanism: Incorporation into a Peptide Backbone

In this application, the primary amine of N,N-Dimethyl-1,3-cyclobutanediamine can be coupled to the carboxylic acid of a resin-bound amino acid using standard peptide coupling reagents.

  • Resin Activation: The carboxylic acid of the C-terminal amino acid on a solid support (e.g., Wang resin) is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine).

  • Nucleophilic Acyl Substitution: The primary amine of N,N-Dimethyl-1,3-cyclobutanediamine acts as a nucleophile, attacking the activated carbonyl to form a new amide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Further Elongation (Optional): The newly introduced scaffold now presents a tertiary amine. While not reactive in amide bond formation, it can influence the overall conformation and properties of the resulting molecule. Further synthetic modifications could be performed at other sites if the diamine was introduced with additional orthogonal protecting groups.

G Start Resin-Bound Amino Acid (R-COOH) Activation Activation with HBTU/DIEA Start->Activation Coupling Nucleophilic Attack by N,N-Dimethyl-1,3-cyclobutanediamine Activation->Coupling Wash Wash Resin Coupling->Wash End Resin-Bound Product Wash->End

Caption: Workflow for incorporating the diamine onto a solid support.

Experimental Protocol: Solid-Phase Synthesis of a Cyclobutane-Containing Dipeptide Mimic

Materials:

  • Fmoc-Ala-Wang resin

  • N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride

  • HBTU

  • DIEA

  • 20% Piperidine in DMF

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place Fmoc-Ala-Wang resin in a solid-phase synthesis vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF, DCM, and MeOH.

  • Ligand Free-Basing and Coupling Cocktail Preparation: In a separate vial, dissolve N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride (5 eq), HBTU (4.9 eq), and DIEA (10 eq) in a minimal amount of DMF.

  • Coupling Reaction: Add the coupling cocktail to the deprotected resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and MeOH to remove all soluble reagents and byproducts.

  • Cleavage and Analysis (for characterization): A small portion of the resin can be dried, and the product can be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). The cleaved product can then be analyzed by LC-MS and NMR to confirm the successful coupling.

Conclusion

N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride represents a promising, yet underutilized, reagent in synthetic chemistry. Its rigid cyclobutane core and differentially substituted amino groups provide a unique set of properties that can be exploited in both catalysis and the construction of complex molecular architectures. The hypothetical mechanisms and protocols presented here, based on well-established chemical principles, are intended to serve as a starting point for researchers to explore the full potential of this and related sterically constrained diamines. As the demand for novel, three-dimensionally complex molecules continues to grow, such building blocks will undoubtedly play a crucial role in advancing the frontiers of science.

References

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. The Journal of Organic Chemistry, 75(17), 5941-5952. [Link]

  • Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • van der Kolk, T., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(24), 2354-2364. [Link]

  • A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3- Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes. eScholarship.org. [Link]

  • Goetzke, F. W., et al. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Nature Chemistry, 13(9), 880-886. [Link]

  • Schmit, C. E., & Girolami, G. S. (2023). Preparation and Characterization of N , N′ ‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N , N. Helvetica Chimica Acta, 106(5). [Link]

  • Amino-substituted cyclobutane carboxamides.
  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. [Link]

  • Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. ResearchGate. [Link]

  • Contemporary synthesis of bioactive cyclobutane natural products. ResearchGate. [Link]

Sources

Application

Application Notes & Protocols for the Laboratory Synthesis of Pharmaceutical Intermediates: A Guided Case Study

Disclaimer: The initially requested compound, CAS 1229625-44-8, does not correspond to a publicly documented chemical entity. Therefore, this guide has been developed to address the core principles of synthesizing pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The initially requested compound, CAS 1229625-44-8, does not correspond to a publicly documented chemical entity. Therefore, this guide has been developed to address the core principles of synthesizing pharmaceutical intermediates by using a widely recognized and versatile building block, 2-Amino-5-bromopyridine (CAS 1072-97-5) , as a representative example. The methodologies and principles discussed herein are broadly applicable to the synthesis of diverse heterocyclic intermediates in a drug discovery and development context.

Introduction: The Central Role of Heterocyclic Intermediates

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance. Their unique structural and electronic properties allow them to engage with biological targets with high specificity and affinity. Consequently, the efficient and controlled synthesis of functionalized heterocyclic intermediates is a cornerstone of pharmaceutical research. 2-Amino-5-bromopyridine is an exemplary intermediate, serving as a crucial building block in the synthesis of a variety of therapeutic agents, including treatments for cancer and inflammatory diseases.[1] Its structure contains three key features for synthetic elaboration: a nucleophilic amino group, a pyridine ring susceptible to electrophilic substitution, and a bromo-substituent perfectly positioned for cross-coupling reactions.

This guide provides a detailed exploration of the synthesis and subsequent elaboration of this key intermediate, emphasizing the strategic decisions, mechanistic rationale, and practical execution required for success in a laboratory setting.

Part 1: Synthesis of the Core Intermediate: 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine typically starts from the readily available and inexpensive 2-aminopyridine. The primary challenge is to achieve regioselective bromination at the C-5 position, as the pyridine ring is activated towards electrophilic substitution by the amino group.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-Br bond, identifying 2-aminopyridine as the starting material. The key transformation is an electrophilic aromatic substitution (bromination).

G Target 2-Amino-5-bromopyridine Transform C-Br Disconnection (Electrophilic Bromination) Target->Transform SM 2-Aminopyridine Transform->SM

Caption: Retrosynthesis of 2-amino-5-bromopyridine.

Protocol 1: Direct Electrophilic Bromination

This protocol leverages a milder brominating agent, N-Bromosuccinimide (NBS), to achieve controlled monobromination. NBS is often preferred over elemental bromine (Br₂) in laboratory settings due to its solid form, which is easier and safer to handle, and its ability to provide a low, steady concentration of bromine, minimizing over-bromination.

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (5.0 g, 53.1 mmol) and acetone (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (10.4 g, 58.4 mmol, 1.1 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 1:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.

  • Work-up: Remove the acetone under reduced pressure using a rotary evaporator. To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (50 mL) to quench any remaining acidic species.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from 90% ethanol to afford 2-amino-5-bromopyridine as a pale yellow solid.[2]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Aminopyridine94.115.053.11.0
N-Bromosuccinimide (NBS)177.9810.458.41.1
Acetone-50 mL--
Expected Yield: 173.01~8.7 g~50.2~95%

Table 1: Reagents and stoichiometry for direct bromination.

Part 2: Elaboration of the Intermediate via Cross-Coupling

With the core intermediate in hand, its true value is realized through reactions that build molecular complexity. The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (like our bromo-pyridine) and sp-hybridized carbons (terminal alkynes).[3] This reaction is fundamental in pharmaceutical synthesis for creating aryl-alkyne motifs.

Causality Behind Experimental Choices:
  • Catalyst System: A dual-catalyst system is employed. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is the primary actor, undergoing oxidative addition with the aryl bromide. The copper(I) iodide co-catalyst is crucial for activating the alkyne, forming a copper acetylide intermediate that facilitates the key transmetalation step.[4]

  • Base and Solvent: An amine base, typically triethylamine (TEA), is used both as the base to deprotonate the alkyne and often as the solvent. It also serves to quench the HBr generated during the reaction.

  • Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-Br Pd0->Pd_complex Oxidative Addition (Ar-Br) Product_Pd Ar-C≡C-R Pd(II)L₂ Pd_complex->Product_Pd Transmetalation Product_Pd->Pd0 Reductive Elimination (Product) Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide + CuI, Base Cu_acetylide->Pd_complex Transfers alkyne

Caption: Simplified Catalytic Cycle of the Sonogashira Reaction.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol demonstrates the coupling of 2-amino-5-bromopyridine with phenylacetylene as a model alkyne.

Experimental Protocol:

  • Setup: In an oven-dried Schlenk flask under an atmosphere of nitrogen, combine 2-amino-5-bromopyridine (1.0 g, 5.78 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.20 g, 0.28 mmol, 5 mol%), and copper(I) iodide (CuI) (0.055 g, 0.28 mmol, 5 mol%).

  • Solvent and Reagents: Add anhydrous triethylamine (15 mL). Stir the suspension for 10 minutes. Then, add phenylacetylene (0.71 mL, 6.36 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. The formation of a thick precipitate (triethylammonium bromide) is typically observed.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The product will be a new, UV-active spot.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 5-(phenylethynyl)pyridin-2-amine.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Amino-5-bromopyridine173.011.0 g5.781.0
Phenylacetylene102.140.71 mL6.361.1
Pd(PPh₃)₂Cl₂701.900.20 g0.280.05
Copper(I) Iodide (CuI)190.450.055 g0.280.05
Triethylamine-15 mL--
Expected Product: 194.24---

Table 2: Reagents and stoichiometry for Sonogashira coupling.

Part 3: The Importance of Protecting Groups: A Strategic Diversion

In multi-step syntheses, the reactivity of a functional group can interfere with a desired transformation elsewhere in the molecule. In our case, the amino group of 2-amino-5-bromopyridine is nucleophilic and can participate in side reactions. If a subsequent reaction step is incompatible with a primary amine, a protecting group strategy is required. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability to many reaction conditions, yet facile removal under acidic conditions.[5]

Protocol 3: Boc Protection of 2-Amino-5-bromopyridine

Experimental Protocol:

  • Setup: Dissolve 2-amino-5-bromopyridine (2.0 g, 11.56 mmol) in tetrahydrofuran (THF, 25 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (2.77 g, 12.71 mmol, 1.1 equiv.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.14 g, 1.16 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature for 4 hours. The reaction is typically clean and proceeds to completion.[6]

  • Monitoring: Monitor by TLC (3:1 Hexane:Ethyl Acetate), observing the conversion of the starting material to a higher Rf product.

  • Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove DMAP, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the Boc-protected product, which is often pure enough for the next step or can be further purified by a short silica plug filtration.

Part 4: In-Process Analysis and Purification

Rigorous analysis and purification are non-negotiable in pharmaceutical synthesis to ensure the identity, purity, and safety of the final compound.[7]

Analytical Methods
  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique used to monitor reaction progress, identify components in a mixture, and determine the appropriate solvent system for column chromatography.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for assessing the purity of the final compound and quantifying any impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming its identity.

Purification Techniques
  • Crystallization: An effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures.[10] A successful crystallization yields a product of high purity.

  • Column Chromatography: A versatile technique for separating complex mixtures based on the differential adsorption of components to a stationary phase (e.g., silica gel) as a mobile phase is passed through it.[11] This is often the go-to method for purifying reaction products that are oils or solids that do not crystallize well.

Safety & Handling

  • 2-Amino-5-bromopyridine: Toxic if swallowed and causes skin and serious eye irritation.[12]

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care, avoiding contact with skin and eyes.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood and under an inert atmosphere.

  • Solvents: Organic solvents are flammable and may have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Enabling Techniques for Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019). Advances in organic synthesis methods. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.9: An Introduction to Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Planning Organic Synthesis With “Reaction Maps”. Retrieved from [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity 2-Amino-5-bromopyridine: A Supplier's Perspective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential role and application of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential role and application of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in polymer chemistry. Due to the novelty of this monomer, this guide presents a prospective approach based on established principles of polymer science. It outlines the necessary preparatory steps, detailed protocols for the synthesis of polyamides, and a framework for the characterization of the resulting polymers. The unique structural features of this diamine—a rigid cyclobutane core and a tertiary amine—suggest its potential for creating polymers with novel thermal and mechanical properties.

Introduction: A Novel Building Block for Advanced Polymers

N1,N1-dimethylcyclobutane-1,3-diamine is an intriguing, yet largely unexplored, monomer for polymer synthesis. Its structure is characterized by a strained four-membered aliphatic ring, which can impart significant rigidity to a polymer backbone. The presence of a tertiary amine alongside a primary amine offers unique reactivity and potential for post-polymerization modification or specific interactions within the polymer matrix. The commercially available dihydrochloride form requires a straightforward conversion to the free diamine prior to its use in polymerization.

The incorporation of the cyclobutane moiety is anticipated to enhance the thermal stability and glass transition temperature (Tg) of polymers compared to their more flexible aliphatic counterparts. The dimethylamino group may influence solubility, adhesion, and catalytic activity if the polymer is designed for such functions. These characteristics make N1,N1-dimethylcyclobutane-1,3-diamine a promising candidate for the development of high-performance polymers such as specialty polyamides and polyimides.

Physicochemical Properties of the Monomer
PropertyValueSource
CAS Number 1229625-44-8
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
Appearance White to off-white solidGeneral observation
Purity ≥97%

Essential Preparatory Step: Conversion to the Free Diamine

The dihydrochloride salt of the diamine is not suitable for direct use in most polymerization reactions as the amine groups are protonated and thus non-nucleophilic. Therefore, the initial and critical step is the neutralization of the salt to obtain the free diamine.

Protocol 2.1: Liberation of N1,N1-dimethylcyclobutane-1,3-diamine

Objective: To convert N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride to its free base form for use in polymerization.

Materials:

  • N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, and standard glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in a minimal amount of deionized water in a round-bottom flask.

  • Neutralization: Cool the solution in an ice bath. Slowly add a 2 M aqueous solution of NaOH dropwise with stirring. Monitor the pH of the solution using pH paper or a pH meter, continuing the addition until the pH is >12 to ensure complete deprotonation of the diamine.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free diamine from the aqueous layer with three portions of dichloromethane or diethyl ether. The organic solvent will extract the less polar free diamine.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes to remove residual water.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Characterization: The resulting free diamine should be a liquid or low-melting solid. It is advisable to confirm its structure and purity via ¹H NMR and ¹³C NMR spectroscopy before proceeding with polymerization.

G cluster_0 Conversion to Free Diamine a N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride b Free N1,N1-dimethylcyclobutane-1,3-diamine a->b 2 NaOH(aq)

Caption: Conversion of the Dihydrochloride Salt to the Free Diamine.

Application in Polyamide Synthesis: A Prospective Protocol

Polyamides are a major class of high-performance polymers. The following protocol details a standard laboratory procedure for the synthesis of a novel polyamide using the free N1,N1-dimethylcyclobutane-1,3-diamine. This low-temperature solution polymerization method is suitable for reacting diamines with diacid chlorides.

Protocol 3.1: Synthesis of a Polyamide via Low-Temperature Solution Polymerization

Objective: To synthesize a polyamide from N1,N1-dimethylcyclobutane-1,3-diamine and a diacid chloride (e.g., terephthaloyl chloride).

Materials:

  • Purified N1,N1-dimethylcyclobutane-1,3-diamine (from Protocol 2.1)

  • Terephthaloyl chloride (or other diacid chloride, freshly purified by sublimation or distillation)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl) (optional, to aid solubility)

  • Methanol

  • Nitrogen or Argon gas supply

  • Jacketed reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

Procedure:

  • Reactor Setup: Assemble a clean, dry, jacketed reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Maintain a constant flow of inert gas throughout the reaction.

  • Diamine Solution: In the reaction vessel, dissolve a precise amount of N1,N1-dimethylcyclobutane-1,3-diamine in anhydrous DMAc. If using, add LiCl at this stage to improve the solubility of the resulting polyamide. Stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using a circulating bath.

  • Diacid Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous DMAc and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes. A noticeable increase in viscosity is expected.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours under an inert atmosphere to ensure high molecular weight is achieved.

  • Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring. The polyamide will precipitate as a fibrous or powdery solid.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

G cluster_workflow Polymer Synthesis Workflow MonomerPrep Monomer Preparation (Protocol 2.1) Polymerization Low-Temperature Solution Polymerization (Protocol 3.1) MonomerPrep->Polymerization Free Diamine Isolation Polymer Isolation & Purification (Precipitation & Washing) Polymerization->Isolation Polymer Solution Drying Drying (Vacuum Oven) Isolation->Drying Wet Polymer Characterization Polymer Characterization (NMR, GPC, DSC, TGA) Drying->Characterization Dry Polymer

Caption: General Workflow for Polyamide Synthesis and Characterization.

Framework for Polymer Characterization

A thorough characterization of the newly synthesized polymer is essential to understand its structure-property relationships.

  • Structural Confirmation:

    • FTIR Spectroscopy: To confirm the formation of the amide bond (characteristic C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

    • ¹H and ¹³C NMR Spectroscopy: To verify the polymer's microstructure.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. The rigid cyclobutane ring is expected to result in a high Tg.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the decomposition temperature.

Hypothetical Polymer Properties
PropertyExpected OutcomeRationale
Glass Transition Temp. (Tg) HighThe rigidity of the cyclobutane ring restricts chain mobility.
Solubility Potentially enhanced in certain solventsThe N,N-dimethyl group may disrupt chain packing and improve interactions with polar aprotic solvents.
Thermal Stability Good to ExcellentAromatic polyamides are known for their high thermal stability.
Crystallinity Likely amorphous or semi-crystallineThe non-symmetrical nature of the diamine may hinder ordered chain packing.

Causality and Experimental Design Considerations

  • Stoichiometry: Precise 1:1 molar stoichiometry between the diamine and the diacid chloride is crucial for achieving high molecular weight. Any deviation will limit the degree of polymerization.[1]

  • Purity of Monomers and Solvents: The presence of monofunctional impurities will act as chain terminators, preventing the growth of long polymer chains. Water in the solvent can hydrolyze the diacid chloride, also upsetting the stoichiometry.

  • Reaction Temperature: Low-temperature (0 °C to room temperature) polymerization is employed to minimize side reactions that can occur at higher temperatures with reactive species like acid chlorides.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the diacid chloride with atmospheric moisture.

Conclusion

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride represents a novel, yet-to-be-explored monomer in polymer chemistry. While direct applications are not yet documented in scientific literature, its unique chemical structure suggests significant potential for creating advanced polymers with desirable properties such as high thermal stability and rigidity. The protocols and characterization framework provided in this guide offer a solid foundation for researchers to begin investigating the role of this diamine in the synthesis of new materials. The successful synthesis and characterization of polymers derived from this monomer could open new avenues in the field of high-performance plastics and specialty materials.

References

  • Radchenko D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. J. Org. Chem., 75(17), 5941-5952. [Link]

  • Ghosh, M. and Mittal, K.L. (Eds.). (1996).
  • Yang, C. P., et al. (2011). Progress in high-performance aromatic polyamides. RSC Advances, 1(8), 1438-1454.
  • Fakirov, S. (Ed.). (2009). Handbook of Condensation Thermoplastic Elastomers. Wiley-VCH.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press.
  • Odian, G. (2004).

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation with N¹,N¹-Dimethylcyclobutane-1,3-diamine Dihydrochloride Ligands

Welcome to the technical support center for troubleshooting catalyst deactivation issues when utilizing N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride ligands in your catalytic reactions. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation issues when utilizing N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride ligands in your catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. My approach is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst systems employing N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride ligands.

Q1: What are the most likely causes of deactivation for a palladium catalyst with a diamine ligand like N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride?

Catalyst deactivation in this system can generally be attributed to three primary mechanisms: poisoning, thermal degradation, and ligand modification or degradation.

  • Poisoning: This is often the most common and rapid cause of deactivation. The lone pair of electrons on the nitrogen atoms of the diamine ligand, as well as those on substrates or impurities, can strongly coordinate to the palladium center, blocking the active sites required for catalysis.[1][2] Common poisons include residual starting materials, byproducts, or impurities in solvents and reagents such as sulfur compounds, halides, and other coordinating species.[3][4]

  • Thermal Degradation: Palladium complexes, while often robust, can be susceptible to thermal decomposition at elevated temperatures.[5][6] This can lead to the formation of inactive palladium species, such as palladium black, through agglomeration. The stability of the specific complex with N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride will be dependent on the reaction conditions.

  • Ligand Modification/Degradation: The N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride ligand itself can undergo chemical transformations under certain reaction conditions, such as oxidation or side reactions with substrates or reagents. This can alter the electronic and steric properties of the ligand, thereby reducing the catalyst's efficacy.

Q2: How can I determine the specific cause of my catalyst's deactivation?

A systematic approach involving a combination of analytical techniques is crucial for diagnosing the root cause of deactivation.[7][8][9]

Analytical TechniqueInformation GainedPotential Deactivation Mechanism Indicated
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantifies the amount of palladium in the reaction mixture and on the catalyst support (if applicable).Leaching of the palladium from a solid support.
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of the palladium and identifies surface contaminants.[7][9]Poisoning (presence of unexpected elements), formation of inactive palladium oxides.
Transmission Electron Microscopy (TEM) Visualizes the size and morphology of palladium nanoparticles (if applicable).Sintering or agglomeration of palladium particles (thermal degradation).
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies changes in the vibrational modes of the ligand.Ligand degradation or modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterizes the structure of the ligand and can identify degradation products in solution.Ligand degradation.
BET Surface Area Analysis Measures the surface area of a heterogeneous catalyst.[7]Fouling or pore blockage.

Q3: Can a deactivated catalyst with this diamine ligand be regenerated?

Regeneration is sometimes possible, but its success depends on the deactivation mechanism.

  • For Poisoning: If the poison is reversibly bound, it may be removed by washing with a suitable solvent or a dilute acid or base, provided the catalyst complex is stable under these conditions. For some tightly bound poisons, regeneration may not be feasible.

  • For Thermal Degradation (Sintering): Once palladium particles have agglomerated, it is very difficult to redisperse them to their original active state.

  • For Ligand Degradation: If the ligand has been chemically altered, regeneration of the original catalytic species is generally not possible.

A general approach for attempting regeneration of a supported palladium catalyst involves washing with solvents to remove organic residues, followed by a carefully controlled oxidation and reduction cycle.[10] However, the feasibility of this for a specific molecular catalyst complex will vary.

Part 2: Troubleshooting Guides

This section provides structured workflows to address specific experimental problems.

Problem 1: Gradual Decrease in Catalytic Activity Over Time

A slow decline in reaction rate or yield is a common observation and often points to a progressive deactivation mechanism.

Caption: Troubleshooting workflow for gradual catalyst deactivation.

  • Analyze Reaction Components for Impurities: The first and most crucial step is to suspect the presence of catalyst poisons in your starting materials, solvents, or reagents.[4] Amines and other nitrogen-containing compounds are known to act as inhibitors for some palladium-catalyzed reactions.[1][2]

    • Action: Re-purify all solvents and reagents. For example, solvents can be distilled, and solid reagents can be recrystallized.

    • Rationale: Even trace amounts of impurities can lead to a cumulative poisoning effect over the course of a reaction, especially in sensitive catalytic systems.[3][11]

  • Characterize the Spent Catalyst: If purification of reactants does not solve the issue, the next step is to analyze the catalyst after the reaction.

    • Action: Isolate the catalyst and subject it to XPS analysis to check for the presence of common poisons like sulfur, phosphorus, or halides on the palladium surface.[7] If you are using a supported catalyst, TEM can reveal if sintering of palladium nanoparticles has occurred.

    • Rationale: This provides direct evidence of the deactivation mechanism, guiding your subsequent troubleshooting efforts.

  • Optimize Reaction Conditions: If thermal degradation is suspected (e.g., from TEM analysis), modifying the reaction conditions is necessary.

    • Action: Attempt the reaction at a lower temperature or for a shorter duration.

    • Rationale: High temperatures can accelerate the decomposition of the catalyst complex or the ligand itself.[5][6]

  • Investigate Ligand Stability: If other causes have been ruled out, the stability of the N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride ligand under the reaction conditions should be questioned.

    • Action: Run a control experiment with the ligand under the reaction conditions (without the palladium source and other reactants) and analyze the outcome by NMR or LC-MS to check for decomposition.

    • Rationale: The reaction environment (e.g., presence of strong bases, oxidants) might be degrading the ligand, leading to the formation of a less active or inactive catalyst.

Problem 2: Complete Lack of Catalytic Activity from the Start

This scenario suggests a rapid and potent deactivation mechanism or an issue with the catalyst formation itself.

Caption: Troubleshooting workflow for initial catalyst inactivity.

  • Verify Catalyst Formation: Ensure that the active catalytic species is being formed as expected.

    • Action: If you are preparing the catalyst in situ, try to isolate and characterize the palladium-diamine complex before adding it to the reaction mixture. Techniques like NMR or single-crystal X-ray diffraction can confirm the structure.

    • Rationale: Incorrect stoichiometry, impure ligand or metal precursor, or incompatible solvents during preparation can prevent the formation of the desired active catalyst.

  • Suspect Potent Poisons: A complete lack of activity often points to the presence of a strong catalyst poison in one of the reaction components.

    • Action: Review the synthesis of your starting materials. Could there be residual reagents like thiols, phosphines, or un-removed protecting groups that can irreversibly bind to the palladium? Consider pre-treating your substrates and reagents with a scavenger resin to remove potential metal impurities.[11]

    • Rationale: Some functional groups are well-known to be potent inhibitors of palladium catalysts. Their presence, even in small amounts, can completely shut down the catalytic cycle.[1]

  • Evaluate Ligand-Substrate Incompatibility: The N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride ligand may not be suitable for the specific transformation you are attempting.

    • Action: Perform a literature search for similar reactions to see what types of ligands are typically employed. If possible, screen a small library of different ligands (e.g., phosphine-based, other diamines) to see if any provide catalytic activity.

    • Rationale: The electronic and steric properties of the ligand are critical for each step of the catalytic cycle. A mismatch between the ligand and the substrate or the desired transformation can lead to catalyst inactivity. The choice of N,N'-dimethyl-substituted diamines over unsubstituted ones can sometimes be crucial to prevent undesired N-arylation of the ligand itself.[12]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (for Supported Catalysts)

This is a general guideline and may need to be optimized for your specific catalyst system.

  • Solvent Wash:

    • Filter the catalyst from the reaction mixture.

    • Wash the catalyst sequentially with the reaction solvent, followed by a solvent in which reaction byproducts are soluble (e.g., methanol, acetone), and finally with a non-polar solvent (e.g., hexanes) to dry.

  • Oxidative Treatment (Use with extreme caution and appropriate safety measures):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) to a moderate temperature (e.g., 200-300 °C) for 1-2 hours. This step aims to burn off strongly adsorbed organic species.

  • Reductive Treatment:

    • After the oxidative treatment, purge the system with an inert gas (e.g., nitrogen or argon).

    • Switch to a dilute hydrogen/nitrogen mixture (e.g., 5-10% H₂) and heat the catalyst to a similar or slightly higher temperature for 2-4 hours to reduce the palladium oxide back to its metallic state.

  • Passivation:

    • Cool the catalyst to room temperature under the inert gas flow.

    • Carefully and slowly introduce air to passivate the surface of the freshly reduced catalyst to prevent pyrophoric behavior.

Protocol 2: Screening for Catalyst Poisons in a Substrate

  • Baseline Reaction: Run the catalytic reaction under standard, optimized conditions with a known pure substrate to establish a baseline conversion and yield.

  • Spiking Experiment: Run the baseline reaction again, but this time add a small amount (e.g., 1-5 mol%) of a suspected poison to the reaction mixture.

  • Analysis: Compare the conversion and yield of the "spiked" reaction to the baseline. A significant drop in performance indicates that the added compound is indeed a catalyst poison.

  • Iterate: Repeat this process for all potential impurities in your substrate or reagents.

References

  • The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - NIH. (n.d.).
  • An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines - ResearchGate. (n.d.).
  • The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide - ResearchGate. (n.d.).
  • Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - MDPI. (n.d.).
  • Cationic Gold Catalyst Poisoning and Reactivation | Organic Letters - ACS Publications. (2014, June 17). Retrieved January 26, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.). Retrieved January 26, 2026, from [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Retrieved January 26, 2026, from [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalysis by Palladium Pincer Complexes | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis - ACS Publications. (2019, July 10). Retrieved January 26, 2026, from [Link]

  • Di-Palladium Complexes are Active Catalysts for Mono-N-Protected Amino Acid Accelerated Enantioselective C-H Functionalization. - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

  • Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]

  • Lecture 6 Catalyst characterization. (n.d.). Retrieved January 26, 2026, from [Link]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis - Morressier. (2019, April 4). Retrieved January 26, 2026, from [Link]

  • Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation - ResearchGate. (2020, June 13). Retrieved January 26, 2026, from [Link]

  • Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • THE PALLADIUM COMPLEXES DURING THERMAL DECOMPOSITION PHASE COMPOSITION INVESTIGATION - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Publishing. (2017, April 3). Retrieved January 26, 2026, from [Link]

  • Preparation Method of Upconversion Nanoparticles and Its Biological Application - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pd-Catalyzed Amination in the Synthesis of a New Family of Macropolycyclic Compounds Comprising Diazacrown Ether Moieties - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analysis of Catalysts | tasconusa.com. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23). Retrieved January 26, 2026, from [Link]

  • Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

improving stereoselectivity in reactions with N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride

Technical Support Center: Optimizing Stereoselectivity with N,N-Dimethyl-1,3-cyclobutanediamine Welcome to the technical support center for N,N-Dimethyl-1,3-cyclobutanediamine and its dihydrochloride salt. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Stereoselectivity with N,N-Dimethyl-1,3-cyclobutanediamine

Welcome to the technical support center for N,N-Dimethyl-1,3-cyclobutanediamine and its dihydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals aiming to leverage this unique chiral diamine ligand in asymmetric catalysis. Chiral diamines are powerful tools in stereoselective synthesis, serving as ligands for metal catalysts or as organocatalysts themselves.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, field-proven protocols, and a foundational understanding of the principles governing stereoselectivity in your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about handling and utilizing N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride.

Q1: What is the active form of the catalyst? The dihydrochloride salt or the free base?

A: The catalytically active species is the neutral free diamine . The dihydrochloride salt (N,N-Dimethyl-1,3-cyclobutanediamine·2HCl) is a stable, crystalline solid that is easier to handle and store than the often hygroscopic free base. However, the protonated ammonium salts are not effective ligands for metal coordination. Before use in a catalytic reaction, the free diamine must be liberated by treatment with a suitable base.

Q2: How do I convert the dihydrochloride salt to the free diamine?

A: The free diamine can be generated in situ just before or during the reaction setup. This is often preferable to isolating the free base, which can be sensitive to oxidation.[6] The general approach involves adding at least two equivalents of a non-nucleophilic base to a solution or suspension of the dihydrochloride salt in an appropriate solvent. See Protocol A for a detailed procedure.

Q3: Which base should I use to liberate the free diamine?

A: The choice of base is critical and depends on the specific reaction's sensitivity to base type and strength.

  • Inorganic Bases: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be used, often as a methanolic solution, followed by removal of the precipitated salt (KCl/NaCl).[6] However, residual water or the base itself can interfere with subsequent sensitive reactions.

  • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or potassium tert-butoxide (t-BuOK) are common choices for in situ generation.

  • Metal Alkoxides/Hydrides: For reactions involving organometallics, bases like NaH or LiHMDS can be used, but require strictly anhydrous conditions.

Q4: For which types of stereoselective reactions is this ligand suitable?

A: Chiral 1,3-diamines are versatile ligands. While specific applications for the N,N-dimethylated cyclobutane variant must be empirically determined, ligands of this class are frequently employed in:

  • Asymmetric Transfer Hydrogenation (ATH): In combination with metals like Ruthenium (Ru) or Iridium (Ir) for the reduction of ketones and imines.[7][8][9]

  • Asymmetric Hydrogenation: Using molecular hydrogen (H₂) with Rhodium (Rh), Ru, or Ir catalysts.[10][11]

  • C-C and C-N Bond Forming Reactions: Including asymmetric Mannich reactions, Michael additions, and cycloadditions.[12][13]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when using this ligand system.

Problem 1: Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr)

This is the most common challenge in asymmetric catalysis. Low stereoselectivity indicates that the chiral environment of the catalyst is not effectively discriminating between the two prochiral faces of the substrate.

G start Low ee% or dr Observed check_base Was the free diamine fully liberated? (Check base stoichiometry and type) start->check_base check_temp Is the reaction temperature optimized? check_base->check_temp Yes protocol_a Action: Review Protocol A. Ensure >= 2 eq. of appropriate base. check_base->protocol_a No check_solvent Is the solvent optimal for transition state rigidity? check_temp->check_solvent Yes lower_temp Action: Lower temperature. (e.g., RT -> 0°C -> -20°C -> -78°C) check_temp->lower_temp No check_concentration Is concentration affecting catalyst aggregation or reaction order? check_solvent->check_concentration Yes screen_solvents Action: Screen a range of solvents. (e.g., Toluene, THF, CH2Cl2, iPrOH) check_solvent->screen_solvents No check_ligand_metal_ratio Is the Ligand:Metal ratio correct? check_concentration->check_ligand_metal_ratio Yes adjust_conc Action: Vary substrate concentration. (e.g., 0.1 M, 0.5 M, 1.0 M) check_concentration->adjust_conc No solution_found High Stereoselectivity Achieved check_ligand_metal_ratio->solution_found Yes adjust_ratio Action: Screen Ligand:Metal ratios. (e.g., 1.1:1, 1.5:1, 2:1) check_ligand_metal_ratio->adjust_ratio No protocol_a->check_temp lower_temp->check_solvent screen_solvents->check_concentration adjust_conc->check_ligand_metal_ratio adjust_ratio->solution_found G A [M]-H (Active Catalyst) + Ketone (Substrate) B Outer-Sphere Complex Formation A->B C Six-Membered Ring Transition State B->C Stereo-determining step D Hydride Transfer & Proton Transfer C->D E [M] (Amide Complex) + Chiral Alcohol (Product) D->E F Regeneration with H-Donor (e.g., iPrOH) E->F F->A Catalyst regeneration

Caption: A simplified catalytic cycle for metal-diamine catalyzed transfer hydrogenation.

The stereoselectivity is determined in the transition state (C). [8]The rigid cyclobutane backbone of the ligand, combined with the N,N-dimethyl groups, creates a well-defined chiral pocket. The substrate approaches this pocket, and steric interactions favor one orientation over the other, leading to the preferential formation of one enantiomer of the product. Factors that make this transition state more rigid and compact—such as lower temperatures and non-coordinating solvents—tend to enhance this energetic difference and improve enantioselectivity.

References

  • ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Available from: [Link]

  • Universidad de Alicante. Catalytic asymmetric synthesis of 1,2-diamines. Available from: [Link]

  • ACS Publications. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Available from: [Link]

  • National Institutes of Health. Atypical and Asymmetric 1,3-P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes. Available from: [Link]

  • ACS Publications. Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Available from: [Link]

  • RSC Publishing. Catalytic enantioselective OFF ON activation processes initiated by hydrogen transfer: concepts and challenges. Available from: [Link]

  • ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available from: [Link]

  • Chemistry Stack Exchange. How can I free base cystamine dihydrochloride?. Available from: [Link]

  • AIP Publishing. Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics. Available from: [Link]

  • RSC Publishing. Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Available from: [Link]

  • PubMed. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Available from: [Link]

  • RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. Available from: [Link]

  • National Institutes of Health. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Available from: [Link]

  • National Institutes of Health. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Available from: [Link]

  • ACS Publications. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available from: [Link]

  • PubMed. Highly Diastereoselective Asymmetric Mannich Reactions of 1,3-dicarbonyls With Acyl Imines. Available from: [Link]

  • ETH Zurich. Asymmetric Hydrogenation. Available from: [Link]

  • MDPI. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Available from: [Link]

  • PubMed. Atypical and Asymmetric 1,3-P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

Welcome to the dedicated technical support guide for the synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this and related substituted diamines. Here, we address common challenges with in-depth, evidence-based troubleshooting strategies and frequently asked questions, grounded in established chemical principles.

I. Introduction to Synthetic Strategy and Core Challenges

The synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, while not extensively documented in mainstream literature, can be approached through several rational synthetic routes. Each pathway, however, presents a unique set of challenges ranging from regioselectivity and stereoisomerism to purification and salt formation. The primary synthetic challenge lies in the selective dimethylation of one amino group in the presence of a second, chemically similar amino group on the cyclobutane ring.

This guide will focus on the most plausible synthetic pathways, troubleshoot common issues, and provide validated protocols to enhance your success rate.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Poor Regioselectivity - Formation of N1,N3-dimethyl and N1,N1,N3,N3-tetramethyl byproducts

Symptoms:

  • LC-MS or GC-MS analysis of the crude reaction mixture shows multiple products with masses corresponding to the desired product, as well as mono-, tri-, and tetramethylated species.

  • ¹H NMR spectrum is complex, with multiple sets of peaks for N-methyl and cyclobutane protons.

Root Cause Analysis: The two amino groups of the starting material, cis- or trans-cyclobutane-1,3-diamine, have similar nucleophilicity. Direct alkylation with reagents like methyl iodide or dimethyl sulfate often leads to a statistical mixture of products. Over-alkylation is a common issue, leading to the formation of quaternary ammonium salts, further complicating the purification process.

Solutions:

1. Strategy 1: Orthogonal Protection Strategy

This is the most robust method to ensure high regioselectivity.

  • Step-by-Step Protocol:

    • Monoprotection: Protect one of the amino groups with a suitable protecting group, such as tert-butyloxycarbonyl (Boc). This is typically achieved by using a substoichiometric amount of Boc-anhydride ((Boc)₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction can be monitored by TLC or LC-MS to maximize the yield of the mono-Boc-protected diamine.

    • Dimethylation: The free amino group of the mono-Boc-protected intermediate can then be selectively dimethylated. Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB) is a highly effective and mild method. This reaction is generally clean and high-yielding.

    • Deprotection: The Boc group is then removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent like dioxane or methanol.

    • Salt Formation: The resulting free diamine can be isolated as the dihydrochloride salt by treating the solution with an excess of HCl (e.g., as a solution in dioxane or isopropanol) and inducing precipitation.

  • Diagram of the Protection Strategy Workflow:

protection_strategy start Cyclobutane-1,3-diamine step1 Mono-Boc Protection ((Boc)₂O, DCM) start->step1 intermediate1 N-Boc-cyclobutane- 1,3-diamine step1->intermediate1 step2 Reductive Amination (CH₂O, STAB) intermediate1->step2 intermediate2 N-Boc-N',N'-dimethyl- cyclobutane-1,3-diamine step2->intermediate2 step3 Deprotection (HCl/Dioxane) intermediate2->step3 product N1,N1-dimethylcyclobutane- 1,3-diamine dihydrochloride step3->product

Caption: Orthogonal protection workflow for regioselective synthesis.

2. Strategy 2: Direct Reductive Amination (Under Controlled Conditions)

While less selective, direct reductive amination of cyclobutane-1,3-diamine can be attempted, but requires careful control of stoichiometry.

  • Step-by-Step Protocol:

    • Dissolve cyclobutane-1,3-diamine in a suitable solvent (e.g., methanol, DCE).

    • Add 2.0-2.2 equivalents of aqueous formaldehyde.

    • Cool the reaction to 0 °C and slowly add 2.0-2.5 equivalents of a reducing agent (e.g., sodium borohydride or STAB).

    • Monitor the reaction closely by LC-MS. The reaction should be quenched as soon as a significant amount of the desired product is formed to minimize the formation of the tetramethylated byproduct.

    • Purification will likely require column chromatography.

Problem 2: Difficulty in Isolating the Dihydrochloride Salt

Symptoms:

  • The product oils out upon addition of HCl.

  • The isolated solid is hygroscopic and difficult to handle.

  • Inconsistent melting point or analytical data.

Root Cause Analysis: The presence of multiple basic nitrogen atoms can lead to the formation of a mixture of mono- and di-hydrochloride salts. The purity of the free base is also critical; residual solvents or byproducts can inhibit crystallization. The hygroscopicity is an inherent property of many amine salts.

Solutions:

  • Ensure Stoichiometry of Acid: Use a slight excess (2.1-2.2 equivalents) of a standardized HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to ensure complete formation of the dihydrochloride salt.

  • Choice of Solvent: The choice of solvent for precipitation is crucial. A non-polar solvent in which the salt is insoluble is required. Diethyl ether, methyl tert-butyl ether (MTBE), or heptane are good choices to add as anti-solvents to a solution of the free base in a minimal amount of a polar solvent like isopropanol or ethanol.

  • Drying: Dry the isolated salt under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period to remove residual solvents and water. Handling in a glove box under an inert atmosphere can be beneficial if the product is extremely hygroscopic.

III. Frequently Asked Questions (FAQs)

Q1: Which stereoisomer of cyclobutane-1,3-diamine (cis or trans) is better to start with?

The choice of starting stereoisomer will depend on the desired stereochemistry of the final product. The synthetic routes described here are unlikely to cause epimerization at the cyclobutane ring carbons. Therefore, starting with cis-diamine will lead to the cis-product, and the trans-diamine will yield the trans-product. The separation of cis and trans isomers of the final product can be challenging, so it is highly recommended to start with a stereochemically pure diamine.

Q2: My NMR shows the presence of residual formaldehyde as a hydrate or polymer. How can I remove it?

Residual formaldehyde and its byproducts can sometimes contaminate the product. A workup procedure involving a mild reducing agent like sodium bisulfite can help to scavenge unreacted formaldehyde. Alternatively, purification of the free base by column chromatography on silica gel (often with a mobile phase containing a small amount of triethylamine or ammonia to prevent streaking) before salt formation is highly effective.

Q3: Can I use other alkylating agents besides formaldehyde?

Yes, but with caution. For example, using methyl iodide will significantly increase the risk of over-alkylation to form the quaternary ammonium salt, which is often irreversible. Reductive amination is generally the cleanest and most controllable method for N-methylation of amines.

Q4: What are the expected yields for this synthesis?

Using the orthogonal protection strategy, the yields for each step are typically high:

  • Mono-Boc protection: 40-60% (due to statistical formation of di-protected and unreacted starting material).

  • Reductive amination: >90%.

  • Boc deprotection and salt formation: >95%. The overall yield will be in the range of 35-55%. Direct synthesis will have a lower isolated yield of the pure desired product due to the complex purification required.

Table 1: Summary of Synthetic Strategies and Challenges

StrategyKey ReagentsAdvantagesDisadvantagesKey Troubleshooting Point
Orthogonal Protection (Boc)₂O, CH₂O, STAB, HClHigh regioselectivity, clean productLonger synthetic route, additional protection/deprotection stepsOptimizing mono-protection step to maximize yield.
Direct Reductive Amination CH₂O, NaBH₄ or STABShorter routePoor selectivity, difficult purificationCareful control of stoichiometry and reaction monitoring.

IV. Conclusion

The synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a tractable but nuanced process. The primary obstacle is achieving regioselective dimethylation. An orthogonal protection strategy, while longer, offers a robust and reliable path to obtaining the target compound with high purity. Careful attention to reaction conditions, stoichiometry, and purification techniques is paramount to success. This guide provides the foundational knowledge and practical troubleshooting steps to navigate these challenges effectively.

V. References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

Troubleshooting

Technical Support Center: Refining Experimental Conditions for Catalysis with Diamine Ligands (CAS 1229625-44-8)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing catalytic reactions involving N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (CAS 1229625-44-8). This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing catalytic reactions involving N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (CAS 1229625-44-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile diamine ligand in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.

Introduction to N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in Catalysis

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a chiral diamine that, upon deprotonation, can serve as an effective bidentate ligand for transition metals, most notably palladium. Its rigid cyclobutane backbone and chiral centers make it a compelling ligand for asymmetric catalysis and challenging cross-coupling reactions where steric and electronic properties must be finely tuned. This guide will address common issues encountered when employing this ligand in reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and C-H activation/functionalization.

Frequently Asked Questions (FAQs)

Q1: How do I handle the dihydrochloride salt of the ligand?

A1: The ligand is supplied as a dihydrochloride salt for improved air and moisture stability. Before use in a catalytic reaction, the free diamine must be generated in situ or in a separate step. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is critical and can significantly impact the reaction outcome. Common bases for this purpose include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). The stoichiometry of the base should be sufficient to neutralize both hydrochloride equivalents and to facilitate the desired catalytic cycle.

Q2: What is the optimal palladium precursor to use with this ligand?

A2: The choice of palladium precursor is crucial for efficient generation of the active catalyst.[1] For in situ catalyst formation, common precursors include Pd(OAc)₂, Pd₂(dba)₃, or [(cinnamyl)PdCl]₂. The combination of Pd(OAc)₂ with the diamine ligand is a frequent starting point. However, for improved reproducibility and faster activation, preformed palladium precatalysts are highly recommended.[1][2] While a specific precatalyst of this diamine ligand may not be commercially available, you can prepare one by reacting the free diamine with a suitable palladium source.

Q3: In which types of catalytic reactions is this ligand expected to perform well?

A3: Given its structure as a chiral diamine, this ligand is well-suited for a range of palladium-catalyzed reactions, including:

  • Asymmetric C-N Cross-Coupling (Buchwald-Hartwig Amination): The chiral scaffold can induce enantioselectivity in the formation of C-N bonds.

  • Suzuki-Miyaura Cross-Coupling: The ligand's electronic properties can promote the coupling of sterically hindered or electronically challenging substrates.

  • C-H Activation/Functionalization: The ligand can be effective in directing C-H activation and subsequent functionalization, potentially with stereocontrol.

Q4: How does the solvent choice affect reactions with this ligand?

A4: Solvent selection is a critical parameter that influences catalyst solubility, stability, and reactivity.[3][4][5] For palladium-catalyzed cross-coupling reactions, common solvents include toluene, dioxane, THF, and polar aprotic solvents like DMF or NMP. The optimal solvent will depend on the specific reaction and substrates. For instance, polar solvents can stabilize charged intermediates and may be beneficial in certain cases, while nonpolar solvents might be preferred for others.[4][6] It is often necessary to screen a range of solvents to identify the best conditions for your specific transformation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues in catalytic reactions. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Inefficient Catalyst Activation 1. Increase Base Stoichiometry: Ensure at least 2 equivalents of a strong base are used to generate the free diamine, with additional base for the catalytic cycle. 2. Pre-form the Active Catalyst: Stir the palladium precursor, ligand, and base in the reaction solvent for a short period before adding the substrates. 3. Switch Palladium Precursor: Try a more easily activated precursor like Pd₂(dba)₃ or a dedicated precatalyst.[1]The active Pd(0) species is the key catalytic intermediate.[7] Inefficient reduction of the Pd(II) precursor or incomplete deprotonation of the ligand will result in a low concentration of the active catalyst.
Catalyst Decomposition 1. Lower Reaction Temperature: High temperatures can lead to catalyst degradation. 2. Increase Ligand-to-Palladium Ratio: An excess of the ligand can sometimes stabilize the active catalytic species. 3. Degas Solvents and Reagents: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.Palladium catalysts, particularly the active Pd(0) species, can be thermally unstable and sensitive to oxidation. Maintaining an inert atmosphere and optimizing the temperature are crucial for catalyst longevity.
Poor Substrate Quality 1. Purify Substrates: Ensure starting materials are free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds, other halides).[8] 2. Check for Inhibitory Functional Groups: Certain functional groups on the substrate can interfere with the catalyst.Impurities in the starting materials are a common and often overlooked cause of reaction failure.[8] These impurities can poison the catalyst or participate in undesired side reactions.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield check_activation Check Catalyst Activation Increase Base Pre-form Catalyst Change Pd Source start->check_activation check_decomposition Address Catalyst Decomposition Lower Temperature Increase L:Pd Ratio Degas Thoroughly check_activation->check_decomposition No Improvement end Improved Yield check_activation->end Problem Solved check_substrate Verify Substrate Quality Purify Substrates Check for Inhibitors check_decomposition->check_substrate No Improvement check_decomposition->end Problem Solved check_substrate->end Problem Solved

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Selectivity (Regio- or Stereoselectivity)

For reactions where multiple products are possible, achieving high selectivity is key.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Incorrect Ligand-to-Metal Ratio 1. Screen L:Pd Ratios: Vary the ratio from 1:1 to 2:1 or even slightly higher.The number of ligands coordinated to the palladium center can influence the steric environment around the metal, directly impacting selectivity.[9]
Suboptimal Solvent 1. Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF, DMF).[3][5]The solvent can influence the geometry of transition states and the stability of intermediates, thereby affecting the selectivity of the reaction.[4][6]
Inappropriate Base 1. Screen Different Bases: Evaluate a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, K₂CO₃).The nature of the base and its counter-ion can affect the aggregation of the catalyst and the rate-determining step of the catalytic cycle, which in turn can influence selectivity.
Temperature Effects 1. Vary the Reaction Temperature: Lowering the temperature often increases selectivity.At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to higher selectivity.

Decision Tree for Improving Selectivity:

selectivity_troubleshooting start Poor Selectivity screen_ligand Screen Ligand:Palladium Ratio start->screen_ligand screen_solvent Screen Solvents screen_ligand->screen_solvent No Improvement end Improved Selectivity screen_ligand->end Problem Solved screen_base Screen Bases screen_solvent->screen_base No Improvement screen_solvent->end Problem Solved optimize_temp Optimize Temperature screen_base->optimize_temp No Improvement screen_base->end Problem Solved optimize_temp->end Problem Solved

Caption: Decision tree for optimizing reaction selectivity.

Problem 3: Reaction Stalls or is Sluggish

A reaction that starts but does not go to completion is a common and frustrating issue.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Catalyst Deactivation 1. Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion. 2. Add Ligand Portion-wise: In some cases, adding the ligand in portions throughout the reaction can help maintain catalyst activity.The catalyst may have a limited lifetime under the reaction conditions. Increasing the initial amount or replenishing a component can help drive the reaction to completion.
Product Inhibition 1. Run at Higher Dilution: Diluting the reaction can sometimes mitigate product inhibition.The product of the reaction may coordinate to the palladium center, inhibiting further catalytic turnover.
Poor Solubility of Reagents or Catalyst 1. Change Solvent or Add a Co-solvent: Ensure all components are fully dissolved at the reaction temperature.[10] 2. Increase Stirring Rate: Vigorous stirring is important, especially for heterogeneous mixtures.Poor solubility can lead to mass transport limitations, effectively slowing down the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for in situ Catalyst Generation and Cross-Coupling

  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (1.1-1.5 equivalents relative to Pd), and the base (e.g., K₃PO₄, 2-3 equivalents relative to the limiting reagent).

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed reaction solvent (e.g., Toluene, 1,4-Dioxane) via syringe.

  • Stir the mixture at room temperature or a slightly elevated temperature for 15-30 minutes to allow for catalyst pre-formation.

  • Add the aryl halide and the coupling partner to the reaction vessel.

  • Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, and proceed with the appropriate workup and purification.

Protocol 2: Screening Reaction Conditions

To efficiently optimize a reaction, a parallel screening approach is recommended.

  • Prepare stock solutions of the palladium precursor, ligand, substrates, and base in the chosen solvent.

  • In a multi-well reaction block or a series of reaction tubes, dispense the appropriate volumes of the stock solutions to achieve the desired concentrations and stoichiometries.

  • Seal the reaction vessels, purge with an inert gas, and place them in a pre-heated aluminum block on a magnetic stir plate.

  • Run the reactions for a set period.

  • After the specified time, quench the reactions and analyze the crude reaction mixtures by a suitable analytical technique (e.g., LC-MS with an internal standard) to determine conversion and yield.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Strem Chemicals. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
  • Viciu, M. S., et al. (2004). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.
  • Alfa Chemistry. (n.d.).
  • Daugulis, O., et al. (2009). Developing Ligands for Palladium(II)
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Coley, C. W., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Chemsrc. (2025). N1,N1-DIMETHYLBUTANE-1,3-DIAMINE | CAS#:13022-87-2. Chemsrc.
  • Ghaffari, B., et al. (2012).
  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.
  • Sigma-Aldrich. (n.d.).
  • Khan, I., et al. (2017). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of the Chinese Chemical Society.
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
  • Scilit. (n.d.).
  • ACS Publications. (n.d.). Impact of the Experimental Parameters on Catalytic Activity When Preparing Polymer Protected Bimetallic Nanoparticle Catalysts on Activated Carbon.
  • ACS Publications. (n.d.). Catalytic Materials: Concepts to Understand the Pathway to Implementation. Industrial & Engineering Chemistry Research.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Analysis of Metal Complexes with N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of coordination chemistry and its application in catalysis and drug development, the rational design of metal complexes with bespok...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of coordination chemistry and its application in catalysis and drug development, the rational design of metal complexes with bespoke properties is paramount. The ligand scaffold plays a decisive role in dictating the steric and electronic environment of the metal center, thereby influencing the complex's stability, reactivity, and biological activity. This guide provides a comprehensive structural analysis of metal complexes featuring the intriguing ligand, N,N-Dimethyl-1,3-cyclobutanediamine.

Due to the nascent stage of research into the coordination chemistry of N,N-Dimethyl-1,3-cyclobutanediamine, this guide adopts a comparative approach. By examining the well-characterized structural features of metal complexes with analogous diamine ligands, we can extrapolate and predict the coordination behavior and structural nuances of complexes with our target ligand. This guide will delve into the critical analytical techniques of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both theoretical underpinnings and practical experimental protocols.

The Ligand Landscape: N,N-Dimethyl-1,3-cyclobutanediamine and Its Analogs

N,N-Dimethyl-1,3-cyclobutanediamine presents a unique combination of a rigid cyclobutane backbone and two tertiary amine donor groups. This structure is anticipated to enforce specific coordination geometries and impart distinct electronic properties to the resulting metal complexes. To understand its potential, we will compare it with structurally related and well-studied diamine ligands.

Table 1: Comparison of N,N-Dimethyl-1,3-cyclobutanediamine with Analogous Ligands

LigandAbbreviationKey Structural FeaturesExpected Impact on Metal Complex Structure
N,N-Dimethyl-1,3-cyclobutanediamine Me₂CBDRigid four-membered ring; two tertiary amine donors.Constrained bite angle; potential for cis- or trans-coordination depending on the isomer. The methyl groups introduce steric bulk near the metal center.
1,3-Diaminocyclobutane CBDRigid four-membered ring; two primary amine donors.Similar constrained bite angle to Me₂CBD; primary amines are less sterically demanding and can participate in hydrogen bonding.
(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane (1R,2R)-Me₂DACHChiral six-membered ring; two secondary amine donors.Larger and more flexible ring than cyclobutane, leading to a larger bite angle. The chirality is a key feature for asymmetric catalysis.[1]
N,N'-Dimethylethylenediamine Me₂enFlexible two-carbon backbone; two secondary amine donors.Forms a stable five-membered chelate ring; considerable conformational flexibility.
N,N-Dimethyl-1,3-propanediamine Me₂pnFlexible three-carbon backbone; one tertiary and one primary amine donor.Forms a six-membered chelate ring which is generally less stable than a five-membered ring; the different amine donors can lead to asymmetric coordination.

The rigidity of the cyclobutane ring in N,N-Dimethyl-1,3-cyclobutanediamine is a critical feature. Unlike the flexible backbones of ethylenediamine or propanediamine derivatives, the cyclobutane scaffold will impose a more defined and predictable geometry upon coordination. The presence of two methyl groups on each nitrogen atom will introduce significant steric hindrance around the metal center, which can be strategically utilized to control reactivity and prevent undesired side reactions.

X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of metal complexes.[2] It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Causality Behind Experimental Choices in X-ray Crystallography

The journey from a synthesized complex to a solved crystal structure involves a series of critical decisions:

  • Crystal Growth: The primary and often most challenging step is obtaining high-quality single crystals.[2][3] The choice of solvent system, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, layering) is crucial. For polar metal complexes, solvent mixtures of varying polarities (e.g., water/acetonitrile, methanol/dichloromethane) are often employed to achieve the supersaturation necessary for crystal formation. The goal is to allow the molecules to self-assemble into a well-ordered lattice slowly.[3]

  • Data Collection: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.[2][4] The diffraction pattern, a unique fingerprint of the crystal lattice, is recorded on a detector.[4] The temperature of data collection is a critical parameter. Low temperatures (typically 100 K) are used to minimize thermal vibrations of the atoms, resulting in a clearer electron density map and more precise structural determination.

  • Structure Solution and Refinement: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to obtain the final, accurate structure.[2]

Predicted Crystal Structure of a Platinum(II) Complex with N,N-Dimethyl-1,3-cyclobutanediamine

Based on the known chemistry of platinum(II) with diamine ligands, we can predict the likely structure of a complex such as [PtCl₂(Me₂CBD)]. Platinum(II) complexes typically adopt a square planar geometry. The Me₂CBD ligand would act as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms.

Caption: Predicted square planar geometry of [PtCl₂(Me₂CBD)].

The bite angle (N-Pt-N) will be dictated by the rigid cyclobutane ring. For comparison, the N-Pd-N bite angle in a palladium complex with a flexible N,N'-dimethylethylenediamine ligand is typically around 83-85°. Due to the constraints of the four-membered ring, the N-Pt-N angle in the Me₂CBD complex is expected to be closer to 90°, potentially leading to some strain in the chelate ring. The steric bulk of the four methyl groups will likely influence the packing of the molecules in the crystal lattice.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a cryoloop.[2]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to 100 K in a stream of cold nitrogen gas. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and crystal decay.

  • Structure Solution: The processed data is used to solve the crystal structure using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

G cluster_workflow X-ray Crystallography Workflow A Synthesize & Purify Complex B Grow Single Crystals A->B C Mount Crystal B->C D Collect Diffraction Data C->D E Process Data D->E F Solve Structure E->F G Refine Structure F->G H Validate & Analyze G->H

Caption: A typical workflow for X-ray crystallography.

NMR Spectroscopy: Probing Structure and Dynamics in Solution

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of metal complexes in solution.[5] For diamagnetic complexes, such as those of Pt(II) and Pd(II), high-resolution spectra can be obtained, providing detailed information about the ligand environment.

Causality Behind Experimental Choices in NMR Spectroscopy
  • Choice of Nuclei: ¹H NMR is the most common starting point, providing information about the protons on the ligand. ¹³C NMR can provide complementary information about the carbon skeleton. For platinum complexes, ¹⁹⁵Pt NMR is highly informative as the chemical shift is very sensitive to the coordination environment of the platinum center.

  • Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in ¹H NMR. The solvent must dissolve the complex without reacting with it. For many organometallic complexes, solvents like deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), or dimethyl sulfoxide (DMSO-d₆) are suitable.

  • 2D NMR Techniques: When ¹H NMR spectra are complex, 2D techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY identifies protons that are coupled to each other, helping to trace out the spin systems within the ligand. HSQC correlates proton signals with the signals of the carbons to which they are attached, aiding in the assignment of both ¹H and ¹³C spectra.

Predicted NMR Spectra of a Palladium(II) Complex with N,N-Dimethyl-1,3-cyclobutanediamine

Let's consider a hypothetical diamagnetic complex, [PdCl₂(Me₂CBD)].

  • ¹H NMR: We would expect to see distinct signals for the protons of the cyclobutane ring and the methyl groups. The chemical shifts of the protons on the cyclobutane ring will be influenced by their proximity to the metal center and their stereochemical environment. Protons closer to the palladium will likely be deshielded and appear at a lower field (higher ppm). The methyl protons will likely appear as a sharp singlet, or possibly two singlets if their environments are non-equivalent.

  • ¹³C NMR: The carbon signals of the cyclobutane ring and the methyl groups would be observed. The chemical shifts of the cyclobutane carbons will also be affected by coordination to the palladium.

  • ¹⁹⁵Pt NMR (for a Pt complex): For a corresponding [PtCl₂(Me₂CBD)] complex, the ¹⁹⁵Pt chemical shift would be highly indicative of the coordination sphere. For comparison, the ¹⁹⁵Pt chemical shift of cis-[PtCl₂(en)] is around -2350 ppm. The shift for the Me₂CBD complex would likely be in a similar region but modulated by the different steric and electronic properties of the ligand.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for [PdCl₂(Me₂CBD)] in CDCl₃

Proton EnvironmentPredicted Chemical Shift (ppm)Rationale
Cyclobutane CH₂2.5 - 4.0Deshielding due to proximity to the Pd(II) center.
Cyclobutane CH3.0 - 4.5Deshielding due to proximity to the Pd(II) center.
N-CH₃2.0 - 3.0Typical range for N-methyl groups in diamine complexes.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve an accurately weighed sample of the complex (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean NMR tube.

  • Acquisition of 1D Spectra: Acquire ¹H and ¹³C{¹H} NMR spectra. Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • Acquisition of 2D Spectra (if necessary): If the 1D spectra are complex, acquire 2D COSY and HSQC spectra to aid in signal assignment.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to determine chemical shifts, coupling constants, and integration values.

G cluster_workflow NMR Spectroscopy Workflow A Prepare Sample in Deuterated Solvent B Acquire 1D Spectra (¹H, ¹³C) A->B C Acquire 2D Spectra (COSY, HSQC) B->C If needed D Process & Analyze Data B->D C->D E Assign Signals & Interpret Structure D->E

Caption: A standard workflow for NMR analysis of a metal complex.

Conclusion and Future Directions

While direct experimental data on the structural analysis of metal complexes with N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride remains to be published, a comparative approach provides a robust framework for predicting their structural and spectroscopic properties. The rigid cyclobutane backbone and the steric bulk of the N-methyl groups are anticipated to be the defining features of its coordination chemistry, leading to complexes with well-defined geometries and potentially unique reactivity.

Future research should focus on the synthesis and isolation of single crystals of metal complexes with this ligand to confirm the predicted structures via X-ray crystallography. Detailed NMR studies, including variable-temperature experiments, will be crucial to understand the solution-state behavior and dynamics of these complexes. Such fundamental studies will pave the way for the exploration of their applications in catalysis, materials science, and medicinal chemistry, unlocking the full potential of this intriguing ligand.

References

  • Okamoto, K., et al. (1981). Preparation of platinum(II) complexes of diamine isomers [PtX(1,3-diamine)] (X = Cl2, SO4, (NO3)2, oxalato, D-glucuronato, and D-gluconato) and determination of their antitumor activity against leukemia L1210. Chemical & Pharmaceutical Bulletin, 29(4), 929-39. [Link]

  • Clegg, W. (1998). X-ray crystallography.
  • Morsy, et al. (2014). Physico-chemical study of new ruthenium(III), Pd(II) and Co(II) complexes, DNA binding of Pd(II) complex and biological applications.
  • Vaara, J. (2007). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Chemical Reviews, 107(10), 4587-4634.
  • Pawar, S. A., et al. (2022). Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones.
  • Nurullayeva, S., & Babayev, Z. (2022). Synthesis, structure, and properties of platinum(II) complexes with monoethanolamine. Chemical Review and Letters, 5(2), 106-111.
  • Wikipedia contributors. (2023, December 29). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Singh, R. B., et al. (2014). Inorganic CHEMISTRY. Trade Science Inc.
  • Springer Nature Experiments. (n.d.). X-Ray Crystallography in Drug Discovery. Retrieved January 26, 2026, from [Link]

  • PubMed. (1981). Preparation of platinum(II) complexes of diamine isomers [PtX(1,3-diamine)] (X = Cl2, SO4, (NO3)2, oxalato, D-glucuronato, and D-gluconato) and determination of their antitumor activity against leukemia L1210. Chemical & Pharmaceutical Bulletin (Tokyo).
  • Rudbari, H. A., et al. (2021). Synthesis, characterization and magnetic properties of halogenated tetranuclear cubane-like nickel(ii) complexes. New Journal of Chemistry, 45(3), 1468-1478.
  • Setyawati, H., et al. (2003). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. ACS Symposium Series, 858, 304-318.
  • Steel, E. R., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(24), 17150.
  • ResearchGate. (2024). X-Ray Crystallography of Chemical Compounds.
  • Horvath, M. J. (2021). Solution NMR of Transition Metal Complexes. Inorganics, 9(10), 74.
  • Muñiz, K., et al. (2006). Palladium(II)-Catalyzed Intramolecular Diamination of Unfunctionalized Alkenes.
  • Nuryono, N., et al. (2019). Synthesis and Characterization Complex Nickel(II) with Diphenylamine. IOP Conference Series: Materials Science and Engineering, 546, 052042.
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
  • Gulea, A., et al. (2021). Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties. Molecules, 26(17), 5153.
  • Matos, R., et al. (2000). Syntheses and 31P NMR studies of transition metal complexes containing derivatives of dioxaphospholane and dioxaphosphorinane. Journal of the Brazilian Chemical Society, 11(3), 234-239.
  • Autschbach, J. (2009). The Calculation of NMR Parameters in Transition Metal Complexes. Annual Reports on NMR Spectroscopy, 67, 1-97.
  • Pazout, R., et al. (2010). A new [(1R,2R)-1,2-diaminocyclohexane]platinum(II) complex: formation by nitrate–acetonitrile ligand exchange.
  • Eaton, D. R. (1969). nuclear magnetic resonance spectra of. Accounts of Chemical Research, 2(12), 437-444.
  • Gründemann, C., et al. (2001). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1059-o1060.
  • Wilson, J. J. (2018). Investigating the Properties of Platinum(II) Architectures. OUR Archive (Otago University Research Archive).

Sources

Comparative

A Comparative Guide to Diamine Ligands in Catalysis: N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride vs. N¹,N¹-dimethylpropane-1,3-diamine

In the landscape of modern catalysis, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes, particularly in terms of efficiency, selectivity, and stereocontrol. Among the myriad of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern catalysis, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes, particularly in terms of efficiency, selectivity, and stereocontrol. Among the myriad of available ligands, diamines have carved a significant niche, serving as versatile scaffolds in both organocatalysis and transition-metal-catalyzed transformations. This guide provides an in-depth technical comparison between a conformationally restricted cyclic diamine, N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride, and its flexible acyclic analogue, N¹,N¹-dimethylpropane-1,3-diamine. While direct comparative experimental data between these two specific molecules is not extensively documented in current literature, this guide will leverage established principles of catalysis and available data on analogous systems to provide a comprehensive analysis for researchers, scientists, and professionals in drug development.

Introduction to the Diamine Ligands

At the heart of this comparison are two 1,3-diamine structures that differ fundamentally in their conformational freedom. N¹,N¹-dimethylpropane-1,3-diamine is a simple, linear aliphatic diamine, characterized by free rotation around its carbon-carbon single bonds. In contrast, N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride possesses a rigid cyclobutane core, which significantly restricts the spatial orientation of the two nitrogen atoms. This structural disparity is the primary determinant of their differing potential in catalytic applications.

dot graph "Molecules" { layout=neato; node [shape=none, imagepos="tc", labelloc="b", fontname="Helvetica", fontsize=10];

// N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride node_cyclic [ label="N¹,N¹-dimethylcyclobutane-1,3-diamine\ndihydrochloride", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58999484&t=l" ];

// N1,N1-dimethylpropane-1,3-diamine node_acyclic [ label="N¹,N¹-dimethylpropane-1,3-diamine", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8013&t=l" ]; } . Figure 1: Chemical structures of the compared diamine ligands.

Physicochemical Properties: A Tabular Comparison

A foundational aspect of ligand selection involves understanding the basic physical and chemical properties of the molecules. The following table summarizes key properties of the free base forms of the two diamines.

PropertyN¹,N¹-dimethylcyclobutane-1,3-diamineN¹,N¹-dimethylpropane-1,3-diamine
CAS Number 1821830-18-5 (cis-isomer)109-55-7
Molecular Formula C₆H₁₄N₂C₅H₁₄N₂
Molecular Weight 114.19 g/mol 102.18 g/mol
Boiling Point Not readily available136 °C[1]
Density Not readily available0.82 g/mL[1]
Structure Cyclic, conformationally restrictedAcyclic, flexible

Catalytic Applications and Performance

N¹,N¹-dimethylpropane-1,3-diamine: The Flexible Workhorse

N¹,N¹-dimethylpropane-1,3-diamine (DMAPA) is a widely used chemical intermediate and has found utility in various catalytic applications, primarily as a ligand for transition metals and as a catalyst in polymerization reactions.[2][3]

One notable application is in palladium-catalyzed cross-coupling reactions , such as the Mizoroki-Heck reaction. In a study by Siti Kamilah Che Soh and Mustaffa Shamsuddin, a Schiff base ligand derived from a substituted 2,2-dimethyl-1,3-propanediamine was used to synthesize a palladium(II) complex.[4][5][6] This complex demonstrated good catalytic activity in the Heck reaction between 4-bromoacetophenone and methyl acrylate, achieving a 70% conversion.[4][6] The flexibility of the propanediamine backbone allows for the formation of a stable chelate with the palladium center, which is crucial for the catalytic cycle.

dot graph "CatalyticCycle" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Pd(0)L₂"]; B [label="Oxidative\nAddition"]; C [label="R-Pd(II)-X\nL₂"]; D [label="Carbopalladation"]; E [label="R'-Pd(II)-X\nL₂"]; F [label="β-Hydride\nElimination"]; G [label="Product"]; H [label="Reductive\nElimination"];

A -> B [label="R-X"]; B -> C; C -> D [label="Alkene"]; D -> E; E -> F; F -> G [style=dashed]; F -> H [label="H-X"]; H -> A; } . Figure 2: Generalized catalytic cycle for the Mizoroki-Heck reaction.

However, the conformational flexibility of acyclic diamines like DMAPA can be a double-edged sword. In asymmetric catalysis, where precise control of the three-dimensional arrangement of substrates around the metal center is essential, the multiple accessible conformations of a flexible ligand can lead to the formation of various diastereomeric transition states, often resulting in low enantioselectivity.

N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride: A Prospect for High Stereoselectivity

While specific experimental data on the catalytic applications of N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride are scarce in peer-reviewed literature, we can infer its potential based on the well-established principles of asymmetric catalysis. The rigidity of cyclic ligands is a key design element for achieving high stereoselectivity.[7][8]

The constrained cyclobutane backbone of N¹,N¹-dimethylcyclobutane-1,3-diamine would significantly limit the number of possible coordination geometries when complexed with a metal center. This pre-organization of the ligand can lead to a more defined and chiral catalytic environment. In reactions such as asymmetric hydrogenation, hydrosilylation, or allylic alkylation, where the stereochemical outcome is determined in the transition state, a rigid ligand is more likely to create a significant energy difference between the pathways leading to the two enantiomers of the product, thus resulting in high enantiomeric excess (ee).

For instance, chiral C₂-symmetric cyclic diamines, such as derivatives of 1,2-diaminocyclohexane, are highly effective ligands in a wide range of asymmetric transformations.[9] The success of these systems underscores the advantage of a rigid scaffold in transmitting chirality from the ligand to the product. It is therefore reasonable to hypothesize that N¹,N¹-dimethylcyclobutane-1,3-diamine, particularly if resolved into its chiral isomers, could serve as a valuable ligand for asymmetric catalysis.

Experimental Protocol: A Representative Palladium-Catalyzed Cross-Coupling Reaction

To provide a practical context for the application of these diamine ligands, the following is a detailed, step-by-step methodology for a generic Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry where diamine ligands can be employed.

Objective: To couple an aryl bromide with a boronic acid using a palladium catalyst and a diamine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N¹,N¹-dimethylpropane-1,3-diamine or N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow:

G

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and the diamine ligand (0.022 mmol) to a dry Schlenk flask. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The rationale behind this step is to allow for the formation of the active palladium-diamine complex before the introduction of the substrates.

  • Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 8 mL of anhydrous, degassed toluene and 1 mL of degassed water to the reaction mixture. The use of a biphasic solvent system is common in Suzuki couplings to facilitate the transfer of the boronic acid from the aqueous phase (as the borate salt) to the organic phase.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and 20 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Future Outlook

In the comparative analysis of N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride and N¹,N¹-dimethylpropane-1,3-diamine in catalysis, a clear distinction emerges based on their structural motifs. The acyclic N¹,N¹-dimethylpropane-1,3-diamine is a versatile and economically viable ligand for various catalytic applications where high stereocontrol is not a primary concern. Its flexibility allows for effective chelation with metal centers in reactions like the Mizoroki-Heck coupling.

Conversely, the conformationally rigid N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride, while not yet extensively studied, holds significant promise as a ligand for asymmetric catalysis. Its constrained backbone is predicted to offer a more defined chiral environment around a metal center, potentially leading to high levels of enantioselectivity.

The field of catalysis is continually evolving, with a persistent demand for novel ligands that can address challenging synthetic problems. Future research endeavors should focus on the synthesis and catalytic evaluation of N¹,N¹-dimethylcyclobutane-1,3-diamine and its derivatives in a range of asymmetric transformations. Direct experimental comparison of its performance against its acyclic counterpart and other established cyclic diamine ligands will be crucial in elucidating its true potential and carving its place in the catalytic toolkit.

References

  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Siti Kamilah Che Soh & Mustaffa Shamsuddin. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. Malaysian Journal of Analytical Sciences, 22(1), 123-131. [Link]

  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]

  • ResearchGate. Acyclic and cyclic ligands used in this study. [Link]

  • PubChem. N,N'-Dimethyl-1,3-propanediamine. [Link]

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]

  • ResearchGate. N,N'-bi-(5-methyl-methylsalicylidene)-2,2-dimethylpropane-1, 3-diamine palladium(ii): catalyst for heck reaction. [Link]

  • National Center for Biotechnology Information. Diamine Ligands in Copper-Catalyzed Reactions. [Link]

  • ResearchGate. Comparative Reactivity of Different Types of Stable Cyclic and Acyclic Mono- and Di-Amino Carbenes with Simple Organic Substrates. [Link]

  • University of Alicante. Catalytic asymmetric synthesis of 1,2-diamines. [Link]

  • ResearchGate. Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. [Link]

  • National Center for Biotechnology Information. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. [Link]

  • ResearchGate. Acyclic and cyclic compartmental ligands: Recent results and perspectives. [Link]

  • MDPI. DABCO-Catalyzed Mono-/Diallylation of N-Unsubstituted Isatin N,N′-Cyclic Azomethine Imine 1,3-Dipoles with Morita-Baylis-Hillman Carbonates. [Link]

  • Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • National Center for Biotechnology Information. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes. [Link]

  • Royal Society of Chemistry. Diamine ligands in copper-catalyzed reactions. [Link]

Sources

Validation

The Evolving Landscape of KRAS G12C Inhibition: A Comparative Guide to Clinical Efficacy

For decades, the KRAS oncogene was considered "undruggable." However, the recent development of covalent inhibitors targeting the specific KRAS G12C mutation has marked a paradigm shift in the treatment of several solid...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the KRAS oncogene was considered "undruggable." However, the recent development of covalent inhibitors targeting the specific KRAS G12C mutation has marked a paradigm shift in the treatment of several solid tumors. This guide provides a comprehensive comparison of the efficacy of leading KRAS G12C inhibitors, grounded in pivotal clinical trial data, for researchers, scientists, and drug development professionals.

Introduction: A New Era in Targeted Therapy

The KRAS protein is a critical signaling node that, when mutated, can drive tumorigenesis.[1] The G12C mutation, present in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer, has been a key focus of drug development efforts.[2][3] The breakthrough came with the design of inhibitors that irreversibly bind to the cysteine residue of the G12C mutant protein, locking it in an inactive state.[4][5] This guide will focus on the two most clinically advanced KRAS G12C inhibitors: sotorasib (AMG 510) and adagrasib (MRTX849).

Comparative Efficacy of Sotorasib and Adagrasib in Non-Small Cell Lung Cancer (NSCLC)

Both sotorasib and adagrasib have demonstrated significant clinical activity in patients with previously treated KRAS G12C-mutated NSCLC, leading to their regulatory approvals.[6] However, differences in their pharmacological properties and clinical trial results warrant a detailed comparison. Adagrasib is noted to have a longer half-life and potential for CNS penetration.[1]

Efficacy EndpointSotorasib (CodeBreaK 100 & 200)Adagrasib (KRYSTAL-1 & 12)
Objective Response Rate (ORR) 36-41%[7][8][9]42-43%[1][10]
Disease Control Rate (DCR) 80.6-84%[8][11]80-84.2%[12]
Median Duration of Response (DOR) 8.5-12.3 months[1][8]8.5 months[1][10]
Median Progression-Free Survival (PFS) 5.6-6.8 months[7][9][11]6.5 months[1][10]
Median Overall Survival (OS) 12.5-12.6 months[1][8]12.6 months[1]

Data compiled from multiple clinical trial reports. Note that direct cross-trial comparisons should be made with caution due to potential differences in patient populations and study designs.

Efficacy in Other Solid Tumors

The efficacy of KRAS G12C inhibitors extends beyond NSCLC, although response rates have been more modest in other tumor types, particularly in colorectal cancer when used as monotherapy.

Colorectal Cancer (CRC)

In CRC, the efficacy of KRAS G12C inhibitors as monotherapy is limited due to feedback reactivation of the EGFR pathway.[4] This has led to clinical investigations of combination therapies. For instance, combining a KRAS G12C inhibitor with an EGFR inhibitor like cetuximab has shown improved response rates.[13][14]

Pancreatic Cancer

In patients with pretreated KRAS G12C-mutated pancreatic cancer, both sotorasib and adagrasib have shown promising signals of activity. In the CodeBreaK-100 trial, sotorasib demonstrated a partial response rate of 21.1% and a disease control rate of 84.2%.[15] The KRYSTAL-1 trial showed that adagrasib achieved a partial response rate of 50% and a disease control rate of 100% in a small cohort of patients.[15]

Signaling Pathway and Mechanism of Action

KRAS is a small GTPase that cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active form and constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K pathways.[1]

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sotorasib_Adagrasib Sotorasib / Adagrasib (KRAS G12C Inhibitors) Sotorasib_Adagrasib->KRAS_GTP Inhibits

Figure 1: Simplified KRAS Signaling Pathway and Point of Inhibition.

Experimental Protocols for Efficacy Evaluation

The preclinical and clinical evaluation of KRAS G12C inhibitors involves a series of standardized and specialized assays.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines harboring the KRAS G12C mutation.

Protocol:

  • Cell Seeding: Seed KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor and treat the cells for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant KRAS G12C-mutant tumor cells or patient-derived xenograft (PDX) fragments into immunocompromised mice.[2][3]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer the KRAS G12C inhibitor orally at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. The primary efficacy endpoint is often tumor growth inhibition (TGI).

Xenograft_Workflow Implantation Tumor Cell/PDX Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization Growth->Randomization Vehicle Vehicle Control Group Randomization->Vehicle Treatment Treatment Group (KRAS G12C Inhibitor) Randomization->Treatment Dosing Daily Oral Dosing Vehicle->Dosing Treatment->Dosing Measurement Tumor Volume Measurement Dosing->Measurement Endpoint Endpoint Analysis (TGI) Measurement->Endpoint

Figure 2: In Vivo Xenograft Study Workflow.

Mechanisms of Resistance and Future Directions

Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge.[2] Mechanisms of resistance can be broadly categorized as:

  • On-target resistance: Secondary mutations in the KRAS gene.

  • Off-target resistance: Activation of bypass signaling pathways, such as upstream receptor tyrosine kinases (RTKs) or other members of the RAS family.[4]

To overcome resistance, current research is focused on:

  • Combination therapies: Combining KRAS G12C inhibitors with inhibitors of other signaling molecules (e.g., SHP2, SOS1, MEK, EGFR) or with immunotherapy.[4][13]

  • Next-generation inhibitors: Developing novel KRAS inhibitors that can target a broader range of KRAS mutations or overcome resistance mechanisms.[2]

Conclusion

The development of KRAS G12C inhibitors represents a landmark achievement in oncology. Sotorasib and adagrasib have demonstrated significant efficacy in KRAS G12C-mutated cancers, particularly NSCLC. Ongoing research into combination strategies and next-generation inhibitors holds the promise of further improving clinical outcomes for patients with these challenging malignancies. This guide provides a snapshot of the current landscape, and it is anticipated that the field will continue to evolve rapidly.

References

  • An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. PubMed Central. Available at: [Link]

  • Sotorasib - Wikipedia. Wikipedia. Available at: [Link]

  • Efficacy | KRAZATI® (adagrasib) for NSCLC. KRAZATI®. Available at: [Link]

  • Establishment of KRAS-G12C inhibitor induced resistant tumor models enable the development of new generation KRAS-G12C inhibitors and combinatorial strategies. WuXi Biology. Available at: [Link]

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. PubMed Central. Available at: [Link]

  • Temporal and Wash-Out Studies Identify Medicines for Malaria Venture Pathogen Box Compounds with Fast-Acting Activity against Both Trypanosoma cruzi and Trypanosoma brucei. MDPI. Available at: [Link]

  • Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. Dovepress. Available at: [Link]

  • Efficacy and safety of Kras inhibitors in pancreatic cancer: A systematic review of clinical trials. ASCO Publications. Available at: [Link]

  • KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. PubMed Central. Available at: [Link]

  • Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. Amgen. Available at: [Link]

  • KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. MDPI. Available at: [Link]

  • US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.
  • Phase 3 Study of MRTX849 (Adagrasib) vs Docetel in Patients With Advanced Non-Small Cell Lung Cancer With KRAS G12C Mutation. ClinicalTrials.gov. Available at: [Link]

  • Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. Taylor & Francis Online. Available at: [Link]

  • Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review. Frontiers. Available at: [Link]

  • Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis. BMC Cancer. Available at: [Link]

  • KRAS G12C Inhibitor Shows Activity in Solid Tumors, Lung Cancer. The ASCO Post. Available at: [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]

  • Sotorasib Impresses in KRAS G12C–Mutant Non–Small Cell Lung Cancer. OncLive. Available at: [Link]

  • Efficacy of KRAS G12C Inhibitors in Phase 2 and 3 Clinical Trials. ResearchGate. Available at: [Link]

  • KRAS G12C inhibitor combination therapies: current evidence and challenge. Journal of Hematology & Oncology. Available at: [Link]

  • First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1). PubMed Central. Available at: [Link]

  • Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. Available at: [Link]

  • Adagrasib Shows Promise in Treating NSCLC with a KRAS G12C Mutation. OBR Oncology. Available at: [Link]

  • KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC. PubMed Central. Available at: [Link]

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. MDPI. Available at: [Link]

  • The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer. Deutsches Ärzteblatt International. Available at: [Link]

  • Mechanisms of resistance to KRAS G12C inhibitors. YouTube. Available at: [Link]

  • Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver. Current Oncology. Available at: [Link]

  • Activity of adagrasib (MRTX849) in patients with KRAS G12C-mutated NSCLC and active, untreated CNS metastases in the KRYSTAL-1 trial. ASCO Publications. Available at: [Link]

  • Guide to KRAS Inhibitors in Clinical Trials. Kuick Research. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cyclobutane Diamine Isomers

For Researchers, Scientists, and Drug Development Professionals The precise stereochemical arrangement of atoms in a molecule can profoundly impact its biological activity, making the differentiation of isomers a critica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical arrangement of atoms in a molecule can profoundly impact its biological activity, making the differentiation of isomers a critical task in drug discovery and development. Cyclobutane diamines are rigid scaffolds that are increasingly incorporated into novel therapeutics to confer unique three-dimensional structures. Distinguishing between the cis and trans isomers of these diamines, as well as their various enantiomers, is paramount for ensuring the desired pharmacological profile and avoiding off-target effects. This guide provides an in-depth comparison of various spectroscopic techniques for the characterization of cyclobutane diamine isomers, offering insights into the principles, experimental considerations, and expected outcomes for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry Through Chemical Environment and Coupling

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of cyclobutane diamine isomers. The puckered nature of the cyclobutane ring and the relative orientations of the amino groups in cis and trans isomers give rise to distinct NMR signatures in both ¹H and ¹³C spectra.

The Underlying Principles: Why NMR is a Gold Standard for Isomer Differentiation

The key to differentiating cyclobutane diamine isomers with NMR lies in the distinct magnetic environments of the protons and carbons in each isomer.

  • ¹H NMR - Chemical Shifts and Coupling Constants:

    • Cis Isomers: In cis-diaminocyclobutanes, the two amino groups are on the same face of the ring. This often leads to a more flexible ring that can undergo rapid puckering or "ring-flipping" at room temperature. This conformational averaging can result in chemically equivalent protons, leading to simpler spectra. For instance, in cis-1,3-diaminocyclobutane, the two methine protons (CH-NH₂) may be equivalent, as well as the four methylene protons.

    • Trans Isomers: The trans configuration, with amino groups on opposite faces, often results in a more rigid, puckered conformation. This rigidity leads to distinct axial and equatorial-like protons with different chemical shifts. The through-bond coupling constants (J-coupling) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. The rigid nature of the trans isomer allows for the observation of distinct and often larger coupling constants between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons. For example, in a study of trans-1,2-diphenylcyclobutane, a rigid conformation with the phenyl groups in a pseudo-diequatorial position was observed.[1] This rigidity leads to more complex splitting patterns compared to the corresponding cis isomer which fluctuates between two conformations.[1]

  • ¹³C NMR - The Influence of Steric Effects:

    • The chemical shifts of the carbon atoms in the cyclobutane ring are sensitive to steric compression. In cis isomers, the proximity of the amino groups can lead to steric hindrance, resulting in an upfield shift (lower ppm value) for the ring carbons compared to the less sterically crowded trans isomers. This "gamma-gauche" effect is a reliable indicator of stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard approach to analyzing cyclobutane diamine isomers by NMR would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane diamine isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformation and the chemical shifts of labile N-H protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the multiplicity and integration of the signals corresponding to the methine (CH-NH₂) and methylene (CH₂) protons of the cyclobutane ring.

    • For unambiguous assignment, perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • To aid in the assignment of carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Compare the chemical shifts, coupling constants, and number of signals between the suspected cis and trans isomers.

    • For chiral, non-racemic samples, the use of a chiral solvating agent can induce diastereomeric interactions, leading to the splitting of signals for the two enantiomers, allowing for the determination of enantiomeric excess.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Cyclobutane Diamine Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, etc.) NMR_Spec->TwoD_NMR Chem_Shift Chemical Shifts (δ) H1_NMR->Chem_Shift Coupling Coupling Constants (J) H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR->Chem_Shift TwoD_NMR->Coupling Structure Isomer Structure (cis vs. trans) Chem_Shift->Structure Coupling->Structure

Caption: Workflow for NMR-based differentiation of cyclobutane diamine isomers.

Expected Data and Interpretation
Spectroscopic Featurecis-Isomer (e.g., cis-1,3-diaminocyclobutane)trans-Isomer (e.g., trans-1,3-diaminocyclobutane)Rationale
¹H NMR: Number of Signals Fewer signals due to higher symmetry and/or conformational averaging.More signals due to lower symmetry and rigid conformation.Cis isomers can adopt more symmetric conformations or undergo rapid ring flipping, making protons chemically equivalent. The rigid puckered ring of the trans isomer leads to distinct axial and equatorial-like protons.
¹H NMR: Coupling Constants (J) Averaged coupling constants due to conformational flexibility.Distinct and often larger coupling constants for axial-axial interactions.The dihedral angles between protons are fixed in the rigid trans isomer, leading to predictable coupling constants based on the Karplus relationship.
¹³C NMR: Chemical Shifts Ring carbons are generally more shielded (lower ppm).Ring carbons are generally more deshielded (higher ppm).Steric compression between the cis substituents (gamma-gauche effect) causes an upfield shift in the ¹³C NMR spectrum.

Note: The exact chemical shifts and coupling constants will vary depending on the substitution pattern (1,2- vs. 1,3-), the solvent, and the presence of other functional groups.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. While it can be more challenging to differentiate stereoisomers by IR than by NMR, subtle but consistent differences in the spectra of cis and trans isomers can be observed, particularly in the fingerprint region.

The Basis of Differentiation: Symmetry and Vibrational Coupling

The key to distinguishing isomers via IR spectroscopy lies in the fact that their different symmetries and conformations lead to different allowed vibrational modes and frequencies.

  • Cis vs. Trans: The overall symmetry of the molecule influences which vibrational modes are IR-active. For example, a highly symmetric trans isomer with a center of inversion may have certain vibrational modes that are IR-inactive but Raman-active (the rule of mutual exclusion). The cis isomer, lacking a center of inversion, will not be subject to this rule.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-C stretching, C-N stretching, and various bending and deformation modes of the cyclobutane ring. These vibrations are highly sensitive to the overall molecular geometry, and thus, the pattern of peaks in this region can be a unique identifier for each isomer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples.

  • Sample Preparation: Place a small amount of the neat cyclobutane diamine isomer (liquid or solid) directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Compare the spectra of the two isomers, paying close attention to the fingerprint region (1500 - 600 cm⁻¹).

    • Look for the presence or absence of specific bands and shifts in peak positions.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Cyclobutane Diamine Isomer ATR_Crystal ATR Crystal Sample->ATR_Crystal FTIR_Spec FTIR Spectrometer ATR_Crystal->FTIR_Spec Background Background Scan FTIR_Spec->Background Sample_Scan Sample Scan FTIR_Spec->Sample_Scan Fingerprint Fingerprint Region (1500-600 cm⁻¹) Sample_Scan->Fingerprint Symmetry Symmetry-Allowed Bands Sample_Scan->Symmetry Structure Isomer Identification Fingerprint->Structure Symmetry->Structure

Caption: Workflow for IR-based differentiation of cyclobutane diamine isomers.

Expected Spectral Differences
Vibrational RegionExpected Differences between cis and trans IsomersRationale
N-H Stretching (3500-3300 cm⁻¹) May show differences in the number and shape of bands.Intramolecular hydrogen bonding is possible in some cis isomers, which can lead to broader or shifted N-H stretching bands compared to the corresponding trans isomers where intermolecular hydrogen bonding dominates.
C-H Stretching (3000-2800 cm⁻¹) Subtle shifts in peak positions and changes in relative intensities.The slightly different bond lengths and angles in the puckered rings of the isomers can lead to minor variations in C-H stretching frequencies.
Fingerprint Region (1500-600 cm⁻¹) Significant differences in the pattern of absorption bands.This region is rich in skeletal vibrations (C-C and C-N stretching, ring deformations) that are highly sensitive to the overall molecular symmetry and conformation, making it the most diagnostic region for distinguishing isomers by IR.

Mass Spectrometry (MS): Isomer Differentiation Through Fragmentation and Ion Mobility

Mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). While isomers have the same molecular weight, their different three-dimensional structures can lead to distinct fragmentation patterns upon ionization and different mobilities in the gas phase.

Principles of Isomer Differentiation by MS
  • Electron Ionization (EI) and Fragmentation: In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment. The stereochemistry of the precursor ion can influence the stability of the transition states for fragmentation, leading to different relative abundances of the resulting fragment ions. For diaminocyclobutanes, key fragmentation pathways would include:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. The stereochemical relationship between the amino groups could influence the propensity of this cleavage.

    • Ring Opening and Cleavage: The cyclobutane ring can undergo cleavage to form ethene or other small neutral molecules. The stereochemistry can affect the preferred pathways for ring opening.

  • Ion Mobility Mass Spectrometry (IMMS): This technique separates ions based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field. Compact ions have a smaller collision cross-section and travel faster than more extended ions. Since cis and trans isomers have different shapes, they can often be separated by IMMS, even if they have the same m/z ratio. This has been successfully applied to distinguish isomeric cyclobutane pyrimidine dimers.[2]

Experimental Protocol: GC-MS with Electron Ionization

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the cyclobutane diamine isomer in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization (e.g., acylation) may be necessary to improve volatility and chromatographic separation.

  • GC Separation: Inject the sample onto a GC column. The different isomers may have different retention times, providing an initial separation.

  • MS Analysis: The eluting compounds from the GC enter the mass spectrometer, where they are ionized (typically by EI) and fragmented.

  • Data Analysis:

    • Compare the retention times of the isomers.

    • Analyze and compare the mass spectra, focusing on the relative abundances of key fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis & Interpretation Sample Cyclobutane Diamine Isomer GC_Vial GC Vial Sample->GC_Vial Solvent Volatile Solvent Solvent->GC_Vial GC Gas Chromatograph GC_Vial->GC MS Mass Spectrometer (EI) GC->MS Separated Isomers Retention_Time Retention Time GC->Retention_Time Fragmentation Fragmentation Pattern MS->Fragmentation Ion_Mobility Ion Mobility (IMMS) MS->Ion_Mobility Structure Isomer Identification Retention_Time->Structure Fragmentation->Structure Ion_Mobility->Structure

Caption: Workflow for MS-based differentiation of cyclobutane diamine isomers.

Expected Fragmentation Patterns
IsomerExpected Key Fragmentation DifferencesRationale
cis May show unique fragmentation pathways due to the proximity of the amino groups, potentially involving interactions or rearrangements between them.The close proximity of the functional groups in the cis isomer can facilitate specific fragmentation reactions that are not possible in the more separated trans isomer.
trans Fragmentation may be more straightforward, dominated by simple alpha-cleavages and ring cleavages.The greater distance between the amino groups in the trans isomer makes concerted fragmentation pathways involving both groups less likely.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) for Absolute Configuration

For chiral cyclobutane diamine isomers, Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique for determining the absolute configuration (e.g., 1R, 2R vs. 1S, 2S). VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

The Power of VCD: A 3D View of Molecular Structure

VCD is highly sensitive to the three-dimensional arrangement of atoms in a molecule. The VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in solution. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be unambiguously assigned.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure cyclobutane diamine isomer in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good IR absorbance (typically 0.05-0.1 M). The cell pathlength is usually between 50 and 200 µm.

  • Spectrum Acquisition:

    • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.

    • Data is typically collected over the mid-IR range (e.g., 2000-800 cm⁻¹).

    • A spectrum of the neat solvent is also acquired for background subtraction.

  • Computational Modeling:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD and IR spectra for one of the enantiomers (e.g., the R,R-enantiomer).

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration of the measured sample. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Comparison & Assignment Sample Enantiopure Isomer Solution VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Comparison Compare Experimental and Calculated Spectra Exp_Spectrum->Comparison Structure_Model 3D Model of One Enantiomer DFT_Calc DFT Calculation Structure_Model->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Abs_Config Absolute Configuration Assignment Comparison->Abs_Config

Caption: Workflow for determining the absolute configuration of chiral cyclobutane diamine isomers using VCD.

Interpreting VCD Spectra

The VCD spectrum consists of positive and negative bands. The pattern of these bands is unique to a specific enantiomer. For example, the (1R, 2R)-trans-diaminocyclobutane will have a VCD spectrum that is a mirror image of the spectrum for the (1S, 2S)-trans-diaminocyclobutane. A direct comparison of the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

Conclusion

The differentiation of cyclobutane diamine isomers is a multifaceted challenge that can be effectively addressed by a combination of spectroscopic techniques. NMR spectroscopy stands out as the primary tool for elucidating the relative stereochemistry (cis vs. trans) through the analysis of chemical shifts and coupling constants. IR spectroscopy offers a complementary fingerprint of each isomer, while mass spectrometry, particularly with ion mobility, provides an orthogonal method for isomer separation and characterization based on shape and fragmentation. For chiral isomers, VCD spectroscopy is the definitive method for determining the absolute configuration. A comprehensive and unambiguous characterization of cyclobutane diamine isomers is best achieved by integrating the data from these powerful analytical techniques.

References

  • Raza, G. H., Bella, J., & Segre, A. L. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 53(10), 836-843. [Link]

  • Kozlov, N. G., Popova, L. A., & Vyalim, E. A. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(18), 6106-6113. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new tool for the solution-state determination of the structure and absolute configuration of chiral natural product molecules. Journal of Natural Products, 65(4), 454-462. [Link]

  • Gronert, S. (2011). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1438-1446. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 231-240. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
Reactant of Route 2
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.